molecular formula C21H26ClNO7S B15622744 Evategrel CAS No. 2760609-74-1

Evategrel

Cat. No.: B15622744
CAS No.: 2760609-74-1
M. Wt: 472.0 g/mol
InChI Key: JIHSKBXKKCQDED-DIJKAEOVSA-N
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Description

Evategrel is a useful research compound. Its molecular formula is C21H26ClNO7S and its molecular weight is 472.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2760609-74-1

Molecular Formula

C21H26ClNO7S

Molecular Weight

472.0 g/mol

IUPAC Name

(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-(propan-2-yloxycarbonyloxymethylsulfanyl)piperidin-3-ylidene]acetic acid

InChI

InChI=1S/C21H26ClNO7S/c1-13(2)30-21(27)29-12-31-17-8-9-23(11-14(17)10-18(24)25)19(20(26)28-3)15-6-4-5-7-16(15)22/h4-7,10,13,17,19H,8-9,11-12H2,1-3H3,(H,24,25)/b14-10-/t17-,19+/m1/s1

InChI Key

JIHSKBXKKCQDED-DIJKAEOVSA-N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Evategrel (C21H26ClNO7S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evategrel (also known as CG-0255) is an innovative, third-generation antiplatelet agent currently in Phase 3 clinical development for the treatment and prevention of thromboembolic diseases, including acute coronary syndrome, ischemic stroke, and atherosclerosis.[1] As a potent and selective antagonist of the P2Y12 receptor, this compound represents a significant advancement in antiplatelet therapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and metabolic pathway. It also details relevant experimental protocols for its evaluation and presents a visualization of its signaling cascade and bioactivation workflow.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C21H26ClNO7S. Its structure is characterized by a piperidine (B6355638) core, a chlorophenyl moiety, and a thioester side chain that is crucial for its prodrug nature.

IUPAC Name: (Z)-2-((R)-1-((S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)-4-((((isopropoxycarbonyl)oxy)methyl)thio)piperidin-3-ylidene)acetic acid

CAS Number: 2760609-74-1

PropertyValueSource
Molecular Formula C21H26ClNO7S--INVALID-LINK--
Molecular Weight 471.95 g/mol --INVALID-LINK--
Appearance Not publicly available-
Solubility Adequate for intravenous formulation--INVALID-LINK--
pKa Not publicly available-
LogP Not publicly available-

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, once metabolized to its active form (H4), acts as an irreversible antagonist of the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.

By binding to the P2Y12 receptor, the active metabolite of this compound prevents ADP from initiating the downstream signaling cascade that leads to platelet activation. This inhibition of the P2Y12 pathway ultimately reduces platelet aggregation and thrombus formation.

The signaling pathway initiated by P2Y12 receptor activation is complex. Upon ADP binding, the receptor couples with the Gαi subunit of its associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation.

Furthermore, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for the amplification and sustenance of platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Gai Gαi P2Y12R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K Gai->PI3K Activates cAMP cAMP AC->cAMP Reduces Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Akt Akt PI3K->Akt Activates Akt->Aggregation Promotes Evategrel_AM This compound Active Metabolite (H4) Evategrel_AM->P2Y12R Antagonizes

P2Y12 Receptor Signaling Pathway

Pharmacological Properties

Pharmacodynamics

This compound exhibits potent and rapid antiplatelet activity. Phase I clinical trial data indicates that at a 10 mg oral dose, this compound achieves over 90% inhibition of platelet aggregation (IPA) in less than 30 minutes.[2] Its antiplatelet effect is dose-dependent and has been shown to match or exceed that of a 300 mg dose of clopidogrel (B1663587) across all tested doses.[2] Due to its irreversible binding to the P2Y12 receptor, this compound provides a long-lasting antiplatelet effect.[2]

Pharmacokinetics and Metabolism

A key innovation of this compound lies in its metabolic activation pathway. Unlike clopidogrel, which requires a two-step oxidation by cytochrome P450 (CYP) enzymes (primarily CYP2C19) to be converted to its active metabolite, this compound is a thiol prodrug that undergoes a rapid, one-step hydrolysis.[3][4] This reaction is catalyzed by widely distributed carboxylesterases, completely bypassing the CYP enzyme system.[2][4]

This metabolic profile offers several significant advantages:

  • Overcoming Clopidogrel Resistance: A substantial portion of the population has genetic variations in CYP2C19 that lead to reduced metabolic activation of clopidogrel and consequently, diminished antiplatelet effect. By avoiding the CYP pathway, this compound is expected to have a more consistent and predictable antiplatelet response across the general population.[2]

  • Rapid Onset of Action: The single-step hydrolysis allows for a much faster conversion to the active metabolite, H4, resulting in a quicker onset of antiplatelet activity. This is particularly advantageous in acute settings.[4]

  • Reduced Drug-Drug Interactions: The reliance on CYP enzymes for clopidogrel activation makes it susceptible to interactions with other drugs that are also metabolized by or inhibit these enzymes. This compound's metabolic pathway significantly lowers the risk of such interactions.

  • Dual Formulation: this compound has been developed for both oral and intravenous administration, providing flexibility in clinical use, especially in emergency situations.[4]

Evategrel_Bioactivation This compound This compound (Prodrug) Hydrolysis One-Step Hydrolysis This compound->Hydrolysis H4 Active Metabolite (H4) Hydrolysis->H4 Carboxylesterases Carboxylesterases Carboxylesterases->Hydrolysis Catalyzes P2Y12 P2Y12 Receptor Inhibition H4->P2Y12

This compound Bioactivation Workflow
Quantitative Data

Specific quantitative data from preclinical and early clinical studies, such as IC50 values, binding affinities (Kd), and detailed pharmacokinetic parameters (e.g., half-life, Cmax, AUC), are not extensively available in the public domain, likely due to the ongoing clinical development and proprietary nature of the data. However, Phase I trial results have qualitatively described this compound as having "excellent pharmacokinetic and pharmacodynamic properties".[3][4]

ParameterValueNote
IC50 (P2Y12 Receptor) Not publicly available-
Binding Affinity (Kd) Not publicly available-
Cmax Not publicly availableDose-dependent increase in active metabolite observed in Phase I.
Tmax (Active Metabolite) ≤ 30 minutes (oral)[4]
AUC Not publicly available-
Half-life Not publicly availableLong-lasting effect due to irreversible binding.[2]
Inhibition of Platelet Aggregation (IPA) >90% at 10 mg oral doseAchieved in less than 30 minutes.[2]

Experimental Protocols

The evaluation of this compound's antiplatelet activity involves standard and specialized assays. Below are methodologies for key experiments relevant to the characterization of P2Y12 receptor antagonists.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthetic strategy involves the creation of a thiol prodrug based on the active metabolite of clopidogrel, H4.[4] This approach requires the synthesis of the core piperidine structure, followed by the introduction of the 2-chlorophenyl and acetic acid moieties, and finally, the attachment of the thiol-containing side chain with the isopropoxycarbonyl-oxy-methyl protecting group.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Light Transmission Aggregometry is the gold-standard method for assessing platelet function.

Objective: To measure the ability of this compound's active metabolite to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • PRP and PPP Preparation:

    • Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

    • The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

    • A baseline light transmission is established.

    • The active metabolite of this compound (or vehicle control) is added to the PRP and incubated for a specified period.

    • A platelet agonist, such as ADP (typically at a concentration of 5-20 µM), is added to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

  • Data Analysis: The maximum aggregation percentage is calculated relative to the PPP reference. The inhibitory effect of this compound's active metabolite is determined by comparing the aggregation in its presence to that of the vehicle control.

Point-of-Care Platelet Function Testing (VerifyNow® P2Y12 Assay)

The VerifyNow system is a rapid, whole-blood assay used to measure the level of P2Y12 receptor blockade.

Objective: To assess the pharmacodynamic effect of this compound in whole blood samples.

Methodology:

  • Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

  • Assay Principle: The VerifyNow P2Y12 assay cartridge contains two channels.

    • Channel 1 (ADP channel): Contains ADP and prostaglandin (B15479496) E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 pathway. Fibrinogen-coated beads are also present.

    • Channel 2 (TRAP channel): Contains thrombin receptor activating peptide (TRAP) to induce maximal platelet aggregation independent of the P2Y12 receptor, serving as a baseline.

  • Procedure:

    • The blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument.

    • In the ADP channel, activated platelets bind to the fibrinogen-coated beads, causing agglutination.

    • The instrument measures the change in light transmittance and reports the result in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

  • Data Interpretation: The PRU value provides a quantitative measure of the on-treatment platelet reactivity.

Conclusion

This compound is a promising new antiplatelet agent with a distinct mechanism of action and metabolic profile that addresses several limitations of current P2Y12 inhibitors. Its rapid onset of action, circumvention of the problematic CYP metabolic pathway, and availability in both oral and intravenous formulations position it as a potentially superior treatment option for a broad range of patients with thromboembolic diseases. Further data from ongoing late-stage clinical trials will be crucial in fully elucidating its clinical efficacy and safety profile.

References

Evategrel (CG-0255): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evategrel (CG-0255) is a novel, next-generation antiplatelet agent currently in late-stage clinical development. It is a thiol prodrug designed to overcome the significant limitations of clopidogrel (B1663587), a widely used P2Y12 receptor antagonist. Developed by Shanghai CureGene Pharmaceutical Co., Ltd., this compound offers a distinct activation pathway, bypassing the cytochrome P450 (CYP) enzyme system, thereby promising a more predictable and potent antiplatelet effect. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, including available preclinical and clinical data, detailed experimental methodologies, and relevant signaling pathways.

Introduction: The Unmet Need in Antiplatelet Therapy

Clopidogrel, despite its widespread use in preventing atherothrombotic events, suffers from several drawbacks. Its bioactivation is dependent on the highly polymorphic CYP2C19 enzyme, leading to a variable antiplatelet response and "clopidogrel resistance" in a significant portion of the population. This variability can result in an increased risk of major adverse cardiovascular events. Furthermore, clopidogrel has a slow onset of action and its irreversible binding to the P2Y12 receptor complicates management in patients requiring urgent surgery.

This compound was rationally designed to address these challenges. As a thiol prodrug, it undergoes a rapid, one-step hydrolysis by ubiquitously expressed carboxylesterases to its active metabolite, H4. This active metabolite is identical to that of clopidogrel, but its formation is independent of the CYP enzyme system. This novel activation mechanism is anticipated to provide a rapid, potent, and consistent antiplatelet effect across a broad patient population, with a reduced risk of drug-drug interactions.[1][2] this compound is being developed in both intravenous and oral formulations, offering therapeutic flexibility in various clinical settings, from acute coronary syndrome (ACS) to long-term secondary prevention.[1][3]

Discovery and Preclinical Development

This compound emerged from a structure-activity relationship (SAR) campaign aimed at identifying novel thiol prodrugs of clopidogrel's active metabolite, H4. The goal was to create a molecule that could be efficiently activated by a non-CYP pathway.

In Vitro Studies

Preclinical in vitro studies were crucial in establishing the fundamental pharmacological properties of this compound.

Table 1: In Vitro Pharmacology of this compound (CG-0255)

Parameter Method Result Reference
Mechanism of Action Biochemical Assays Prodrug of the active metabolite H4; P2Y12 receptor antagonist. [1]
Activation Pathway In vitro metabolism studies with liver microsomes and recombinant enzymes Activated via one-step hydrolysis by carboxylesterases, bypassing CYP enzymes. [1]

| Platelet Aggregation Inhibition | Light Transmission Aggregometry (LTA) with human platelet-rich plasma (PRP) | Potent inhibitor of ADP-induced platelet aggregation. |[1] |

In Vivo Preclinical Studies

Animal models were utilized to assess the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

Table 2: In Vivo Preclinical Data for this compound (CG-0255)

Species Model Key Findings Reference
Rats Ferric chloride-induced carotid artery thrombosis model Demonstrated potent antithrombotic effects. [1]

| Rats | Pharmacokinetic studies | Exhibited excellent pharmacokinetic and pharmacodynamic properties suitable for once-daily oral dosing. |[1] |

Clinical Development

This compound has progressed through Phase I clinical trials and is currently in Phase 3 development for indications including acute coronary syndrome and ischemic stroke.[4]

Phase I Clinical Trials

Phase I studies in healthy volunteers have demonstrated a promising safety and efficacy profile for both intravenous and oral formulations of this compound.

Key Findings from Phase I Trials:

  • Rapid Onset of Action: Significant platelet inhibition was observed within 15 minutes of intravenous administration and within 30 minutes of oral administration.[5]

  • Potent Platelet Inhibition: A dose-dependent increase in the inhibition of platelet aggregation (IPA) was observed. At a 10 mg oral dose, this compound achieved over 90% IPA in less than 30 minutes. A 2 mg oral dose of this compound resulted in approximately 40% IPA, which is comparable to a 300 mg loading dose of clopidogrel.[5][6][7]

  • High Response Rate and Low Inter-individual Variability: In contrast to clopidogrel, this compound demonstrated minimal interpersonal variation in its antiplatelet effect, effectively overcoming the issue of "clopidogrel resistance."[5]

  • Favorable Safety Profile: this compound was generally well-tolerated with no significant bleeding events reported in the Phase I trials.[5]

Table 3: Phase I Clinical Trial Pharmacodynamic Data (Oral this compound)

Dose Time to Onset of Action Maximum Inhibition of Platelet Aggregation (IPA) Comparator Reference
2 mg < 30 minutes ~40% Similar to 300 mg clopidogrel [5]

| 10 mg | < 30 minutes | > 90% | Superior to 300 mg clopidogrel |[6][7] |

Table 4: Phase I Clinical Trial Pharmacokinetic Data

Formulation Key Findings Reference

| Intravenous & Oral | Fast and consistent conversion to the active metabolite H4. |[5] |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To assess the inhibitory effect of this compound's active metabolite on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The upper layer (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: PRP is incubated with either vehicle control or varying concentrations of the active metabolite of this compound at 37°C.

  • Aggregation Measurement: Platelet aggregation is initiated by adding a submaximal concentration of adenosine (B11128) diphosphate (B83284) (ADP). The change in light transmittance is monitored over time using a light transmission aggregometer.

  • Data Analysis: The maximum percentage of platelet aggregation is calculated, and IC₅₀ values (the concentration of inhibitor required to inhibit platelet aggregation by 50%) are determined.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.

  • Drug Administration: this compound or vehicle control is administered orally or intravenously at specified doses and time points before the induction of thrombosis.

  • Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 10% w/v) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and subsequent thrombus formation.

  • Blood Flow Monitoring: Carotid artery blood flow is continuously monitored using a Doppler flow probe placed distal to the site of injury.

  • Data Analysis: The time to vessel occlusion (cessation of blood flow) is recorded. The antithrombotic effect of this compound is assessed by its ability to prolong the time to occlusion or prevent occlusion altogether compared to the vehicle control group.

Carboxylesterase-Mediated Hydrolysis Assay

Objective: To confirm the activation of this compound to its active metabolite H4 by carboxylesterases.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer solution (e.g., phosphate-buffered saline, pH 7.4), a source of carboxylesterases (e.g., human liver microsomes or recombinant human carboxylesterase), and this compound at a specified concentration.

  • Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped, for example, by adding a quenching solution like acetonitrile.

  • Analysis: The samples are analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of the parent prodrug (this compound) and its active metabolite (H4) over time.

  • Data Analysis: The rate of disappearance of this compound and the rate of formation of H4 are calculated to determine the kinetics of the carboxylesterase-mediated hydrolysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the metabolic activation pathways of clopidogrel and this compound, and the downstream signaling of the P2Y12 receptor.

Clopidogrel_Activation_Pathway cluster_liver Hepatic Metabolism Clopidogrel Clopidogrel (Prodrug) Intestine Intestinal Absorption Clopidogrel->Intestine Oral Administration Intermediate_Metabolite 2-oxo-clopidogrel Clopidogrel->Intermediate_Metabolite Step 1 (Oxidation) Inactive_Metabolite Inactive Carboxylic Acid Metabolite Clopidogrel->Inactive_Metabolite ~85% of dose (Hydrolysis) Liver Liver Intestine->Liver CYP_Enzymes CYP2C19, CYP3A4, etc. CES1 Carboxylesterases (CES1) CYP_Enzymes->Intermediate_Metabolite Active_Metabolite Active Metabolite (H4) CYP_Enzymes->Active_Metabolite Intermediate_Metabolite->Active_Metabolite Step 2 (Oxidation)

Figure 1. Metabolic Activation Pathway of Clopidogrel.

Evategrel_Activation_Pathway This compound This compound (CG-0255) (Prodrug) Absorption Absorption This compound->Absorption Oral or IV Administration Carboxylesterases Carboxylesterases Absorption->Carboxylesterases Active_Metabolite Active Metabolite (H4) Carboxylesterases->Active_Metabolite One-step Hydrolysis

Figure 2. Metabolic Activation Pathway of this compound (CG-0255).

P2Y12_Signaling_Pathway ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein activates AC Adenylyl Cyclase Gi_Protein->AC inhibits GPIIb_IIIa_Activation GPIIb/IIIa Receptor Activation Gi_Protein->GPIIb_IIIa_Activation leads to cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates Platelet_Activation Inhibition of Platelet Activation VASP_P->Platelet_Activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Evategrel_H4 This compound Active Metabolite (H4) Evategrel_H4->P2Y12_Receptor irreversibly blocks

Figure 3. P2Y12 Receptor Signaling Pathway and Site of Action of this compound.
Experimental Workflows

The following diagrams provide a generalized overview of the key experimental workflows.

LTA_Workflow start Start blood_collection Collect Whole Blood (3.2% Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) blood_collection->prp_prep platelet_adjust Adjust Platelet Count in PRP prp_prep->platelet_adjust incubation Incubate PRP with This compound Metabolite or Vehicle platelet_adjust->incubation add_agonist Add ADP to Initiate Aggregation incubation->add_agonist measure_aggregation Measure Light Transmittance add_agonist->measure_aggregation data_analysis Calculate % Aggregation and IC50 measure_aggregation->data_analysis end End data_analysis->end

Figure 4. Generalized Workflow for Light Transmission Aggregometry (LTA).

Thrombosis_Model_Workflow start Start animal_prep Anesthetize Animal and Expose Carotid Artery start->animal_prep drug_admin Administer this compound or Vehicle animal_prep->drug_admin thrombosis_induction Induce Thrombosis with Ferric Chloride (FeCl3) drug_admin->thrombosis_induction monitor_flow Monitor Blood Flow with Doppler Probe thrombosis_induction->monitor_flow record_occlusion Record Time to Occlusion monitor_flow->record_occlusion data_analysis Compare Occlusion Times between Groups record_occlusion->data_analysis end End data_analysis->end

Figure 5. Generalized Workflow for Ferric Chloride-Induced Thrombosis Model.

Conclusion and Future Directions

This compound (CG-0255) represents a significant advancement in antiplatelet therapy. Its novel, CYP-independent activation mechanism has the potential to provide a more reliable and effective treatment for the prevention of atherothrombotic events compared to clopidogrel. The rapid onset of action and availability of both intravenous and oral formulations offer considerable clinical flexibility. Data from Phase I trials are highly encouraging, demonstrating a superior pharmacodynamic profile with a good safety margin.

The ongoing Phase 3 clinical trials will be critical in definitively establishing the efficacy and safety of this compound in large, diverse patient populations with cardiovascular disease. The results of these trials are eagerly awaited by the medical and scientific communities and have the potential to change the standard of care for antiplatelet therapy. Further research into the long-term outcomes and real-world effectiveness of this compound will be essential following its potential regulatory approval.

References

In-Depth Analysis of Evategrel's Active Metabolite H4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evategrel (also known as CG-0255) is a novel antiplatelet prodrug designed to overcome the limitations of clopidogrel (B1663587). Its therapeutic effect is mediated by its active metabolite, H4, which is identical to the active metabolite of clopidogrel.[1][2] However, the generation of H4 from this compound follows a more efficient and predictable pathway, offering significant clinical advantages. This technical guide provides an in-depth analysis of H4, focusing on its mechanism of action, metabolic activation, pharmacokinetics, pharmacodynamics, and the experimental protocols used for its evaluation.

Introduction to this compound and its Active Metabolite H4

This compound is a next-generation P2Y12 receptor antagonist developed to provide more consistent and potent antiplatelet effects than clopidogrel.[3] The active principle of this compound is its metabolite, H4, a thiol-containing compound that irreversibly blocks the P2Y12 receptor on platelets.[1][3] Unlike clopidogrel, which requires a two-step, cytochrome P450 (CYP)-mediated oxidation for its activation, this compound is converted to H4 in a single step by carboxylesterases.[1][3] This key difference in metabolic activation underlies the main advantages of this compound, including a rapid onset of action, reduced inter-individual variability, and the circumvention of CYP2C19-related clopidogrel resistance.[1][3][4]

Mechanism of Action: P2Y12 Receptor Signaling Pathway

The active metabolite H4 exerts its antiplatelet effect by irreversibly antagonizing the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor triggers a signaling cascade that leads to platelet activation and aggregation. H4, through a disulfide bond, covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting downstream signaling.[1]

The signaling pathway initiated by P2Y12 receptor activation involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation. Additionally, P2Y12 activation stimulates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling that increases intracellular calcium levels and promotes granule secretion.[1] Both pathways ultimately converge on the conformational activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, which mediates platelet aggregation by binding to fibrinogen.[1] By blocking the P2Y12 receptor, H4 effectively inhibits these downstream events.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi Protein P2Y12->Gi H4 H4 (Active Metabolite) H4->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive Maintains Inactive State Akt Akt Activation PI3K->Akt GPIIbIIIa_active Active GPIIb/IIIa Akt->GPIIbIIIa_active Promotes Activation GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

P2Y12 Receptor Signaling Pathway and Inhibition by H4

Metabolic Activation of this compound to H4

The conversion of this compound to its active metabolite H4 is a rapid, one-step process catalyzed by carboxylesterases, which are ubiquitously present in the body.[3][4] This contrasts with the metabolic activation of clopidogrel, which is a two-step process dependent on CYP enzymes, primarily CYP2C19. The reliance on CYP enzymes makes clopidogrel susceptible to genetic polymorphisms that can lead to reduced metabolic activation and diminished antiplatelet effect in a significant portion of the population.[4]

Metabolic_Activation_Workflow cluster_this compound This compound (CG-0255) Pathway cluster_Clopidogrel Clopidogrel Pathway This compound This compound Carboxylesterases Carboxylesterases (One-step Hydrolysis) This compound->Carboxylesterases H4_this compound H4 (Active Metabolite) Carboxylesterases->H4_this compound Clopidogrel Clopidogrel CYP_step1 CYP Enzymes (e.g., CYP2C19) (Step 1: Oxidation) Clopidogrel->CYP_step1 Intermediate 2-oxo-clopidogrel CYP_step1->Intermediate CYP_step2 CYP Enzymes (Step 2: Oxidation) Intermediate->CYP_step2 H4_Clopidogrel H4 (Active Metabolite) CYP_step2->H4_Clopidogrel

Metabolic Activation of this compound vs. Clopidogrel

Pharmacodynamics of H4

The pharmacodynamic (PD) effects of H4 generated from this compound have been assessed in clinical trials by measuring the inhibition of platelet aggregation (IPA).[1][2] These studies demonstrate a potent, rapid, and dose-dependent antiplatelet effect with minimal inter-individual variation compared to clopidogrel.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of H4 derived from this compound based on available clinical trial data.

Table 1: Onset of Action of H4 (from this compound)

Route of AdministrationTime to Onset of Action
Intravenous (IV)≤ 15 minutes[1][2]
Oral≤ 30 minutes[1][2]

Table 2: Inhibition of Platelet Aggregation (IPA) of H4 (from this compound)

This compound DoseAchieved IPAComparator
2 mg (oral)~40%[1][2]Similar to 300 mg clopidogrel[1][2]
Higher doses (oral)~100%[1][2]-
10 mg (oral)>90% in < 30 minutes[4]Significantly higher than 300 mg clopidogrel[4]

Pharmacokinetics of H4

Pharmacokinetic (PK) analyses of this compound have shown a fast and consistent conversion to its active metabolite, H4.[1][2][4] This efficient conversion contributes to the rapid onset of action and predictable antiplatelet response.

Quantitative Pharmacokinetic Data

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for H4 following this compound administration are not fully available in the public domain at the time of this writing. However, studies have consistently reported a rapid and dose-dependent formation of H4.[4]

Experimental Protocols: Measurement of Platelet Inhibition

The primary method used to quantify the pharmacodynamic effect of H4 in clinical studies of this compound is the VerifyNow P2Y12 assay.[1][2][4]

VerifyNow P2Y12 Assay Protocol

The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation.[6]

Principle: The assay measures the ability of activated platelets to bind to fibrinogen-coated microbeads.[7] In the P2Y12 assay, ADP is used as an agonist to stimulate platelet activation through both P2Y1 and P2Y12 receptors. Prostaglandin E1 (PGE1) is included to inhibit the P2Y1 pathway, making the assay specific for the P2Y12 receptor.[6][8] The extent of aggregation is measured as an increase in light transmittance and is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade.

Procedure:

  • Sample Collection: Whole blood is collected in a 3.2% sodium citrate (B86180) tube.

  • Assay Cartridge: The blood sample is added to the VerifyNow P2Y12 assay cartridge, which contains fibrinogen-coated microbeads, ADP, and PGE1.

  • Platelet Activation and Aggregation: Inside the cartridge, ADP activates the platelets via the P2Y12 receptor, leading to a conformational change in the GPIIb/IIIa receptors. These activated receptors then bind to the fibrinogen-coated microbeads, causing aggregation.

  • Measurement: The VerifyNow instrument measures the change in light transmittance as aggregation occurs.

  • Reporting: The result is reported in PRU. The percentage of platelet inhibition can be calculated by comparing post-treatment PRU to a baseline (pre-treatment) PRU.

VerifyNow_Workflow Start Start: Patient on this compound Collect_Blood Collect Whole Blood (3.2% Sodium Citrate) Start->Collect_Blood Add_to_Cartridge Add Sample to VerifyNow P2Y12 Cartridge Collect_Blood->Add_to_Cartridge Cartridge_Contents Cartridge Contains: - Fibrinogen-coated beads - ADP (agonist) - PGE1 (P2Y1 inhibitor) Add_to_Cartridge->Cartridge_Contents Incubation Incubation and Mixing Add_to_Cartridge->Incubation Aggregation Platelet Aggregation (GPIIb/IIIa mediated) Incubation->Aggregation Measurement Measure Light Transmittance Aggregation->Measurement Result Report Result in PRU (P2Y12 Reaction Units) Measurement->Result

VerifyNow P2Y12 Assay Workflow

Advantages of this compound-Derived H4 over Clopidogrel

The unique metabolic activation pathway of this compound confers several key advantages for its active metabolite H4 compared to that derived from clopidogrel.

Evategrel_Advantages cluster_advantages Clinical Advantages This compound This compound (CG-0255) Rapid_Onset Rapid Onset of Action (IV and Oral) This compound->Rapid_Onset Overcomes_Resistance Overcomes Clopidogrel Resistance (Bypasses CYP2C19) This compound->Overcomes_Resistance Consistent_Response Consistent Antiplatelet Response (Minimal Inter-individual Variation) This compound->Consistent_Response Dual_Formulation Available as IV and Oral Formulations This compound->Dual_Formulation

References

Evategrel: A Thienopyridine Alternative with a Differentiated Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Evategrel (CG-0255) is a novel, orally and intravenously available antiplatelet agent that acts as a P2Y12 receptor antagonist. It represents a significant evolution in antiplatelet therapy, designed to overcome the limitations of thienopyridines such as clopidogrel (B1663587). By employing a unique bioactivation pathway that is independent of the cytochrome P450 (CYP) enzyme system, this compound offers a more predictable and potent inhibition of platelet aggregation. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its evaluation.

Introduction: The Unmet Need for Improved P2Y12 Inhibition

Thienopyridines, such as clopidogrel and prasugrel, are mainstays in the prevention of thrombotic events in patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI). However, their efficacy is hampered by several factors. Clopidogrel, a prodrug, requires a two-step metabolic activation by CYP enzymes, primarily CYP2C19.[1][2] Genetic polymorphisms in CYP2C19 can lead to a diminished antiplatelet effect and an increased risk of adverse cardiovascular events in a significant portion of the population. This variability in response, coupled with a slow onset of action and potential for drug-drug interactions, underscores the need for alternative P2Y12 inhibitors.[3]

This compound has been developed to address these unmet medical needs. It is a thioether prodrug that is rapidly converted to its active metabolite, which is identical to the active metabolite of clopidogrel (H4), through a single hydrolysis step catalyzed by carboxylesterases.[3] This bypass of the CYP metabolic pathway is designed to provide a more consistent and rapid onset of platelet inhibition, irrespective of a patient's genetic makeup.[3]

Mechanism of Action

This compound's therapeutic effect is derived from the irreversible antagonism of the P2Y12 receptor on the platelet surface by its active metabolite, H4.[1] The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.[4]

The active metabolite of this compound covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the downstream signaling events. This inhibition of P2Y12 signaling leads to a reduction in the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[4]

Signaling Pathway of P2Y12 Receptor Inhibition

The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gαi2.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key inhibitor of platelet activation. The P2Y12 pathway also involves the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt and Rap1b, further promoting platelet aggregation.[4][5] By blocking the P2Y12 receptor, the active metabolite of this compound prevents these downstream events, leading to potent and sustained inhibition of platelet aggregation.

P2Y12_Signaling_Pathway P2Y12 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Evategrel_AM This compound Active Metabolite (H4) Evategrel_AM->P2Y12 Irreversibly Inhibits Gai Gαi P2Y12->Gai Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes

P2Y12 Receptor Signaling and Inhibition by this compound.

Pharmacological Profile

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by rapid and consistent conversion to its active metabolite, H4.[3] This is in stark contrast to clopidogrel, where the generation of the active metabolite is less efficient and subject to significant inter-individual variability.

Metabolism: this compound is a prodrug that undergoes a one-step hydrolysis by carboxylesterases to form its active thiol metabolite, H4.[3] This metabolic pathway is independent of the CYP enzyme system, which is responsible for the activation of thienopyridines like clopidogrel and a part of prasugrel's activation.[1][2] The avoidance of CYP, particularly CYP2C19, is a key advantage of this compound, as it is expected to lead to a more predictable antiplatelet response across the general population, including those with genetic variants that impair clopidogrel metabolism.

Metabolic_Pathways Metabolic Activation of P2Y12 Inhibitors cluster_this compound This compound cluster_clopidogrel Clopidogrel (Thienopyridine) Evategrel_Prodrug This compound (Prodrug) Carboxylesterases Carboxylesterases (One-step hydrolysis) Evategrel_Prodrug->Carboxylesterases Evategrel_AM Active Metabolite (H4) Carboxylesterases->Evategrel_AM Clopidogrel_Prodrug Clopidogrel (Prodrug) CYP450_1 CYP450 Enzymes (e.g., CYP2C19) Step 1 Clopidogrel_Prodrug->CYP450_1 Intermediate_Metabolite Intermediate Metabolite CYP450_1->Intermediate_Metabolite CYP450_2 CYP450 Enzymes Step 2 Intermediate_Metabolite->CYP450_2 Clopidogrel_AM Active Metabolite (H4) CYP450_2->Clopidogrel_AM

Comparison of Metabolic Activation Pathways.

Quantitative Pharmacokinetic Data: Detailed quantitative pharmacokinetic data from Phase I clinical trials are summarized below.

ParameterThis compound (Oral Dose)Active Metabolite (H4)
Tmax (Time to Peak Concentration) Not Reported≤ 30 minutes[3]
Dose Proportionality Dose-dependent increase in active metabolite exposure[4]Excellent dose linearity[3]
Inter-individual Variability Minimal[3]Minimal[3]

Note: Specific values for Cmax, AUC, and half-life from published, peer-reviewed articles were not available at the time of this report. The data presented is based on available conference abstracts.

Pharmacodynamics

This compound demonstrates potent, rapid, and consistent inhibition of platelet aggregation (IPA).[3][4]

Onset of Action: A significant advantage of this compound is its rapid onset of action. For intravenous administration, the onset of platelet inhibition is observed in less than 15 minutes.[3] Following oral administration, a substantial antiplatelet effect is achieved within 30 minutes.[3][4]

Potency and Efficacy: Phase I studies have shown a clear dose-dependent effect of this compound on platelet aggregation.[4]

Quantitative Pharmacodynamic Data:

Oral Dose of this compoundTime to Peak IPAPeak Inhibition of Platelet Aggregation (IPA)Comparison with Thienopyridines
2 mgNot Reported~40%[3]Similar to 300 mg Clopidogrel[3]
4 mgNot ReportedData not available-
8 mgNot ReportedData not available-
10 mg≤ 30 minutes[4]> 90%[4]Surpasses 300 mg Clopidogrel[4]

Note: The data presented is based on available conference abstracts and provides a semi-quantitative overview. More detailed dose-response curves and time-course data from full publications are pending.

Duration of Action: Due to the irreversible binding of its active metabolite to the P2Y12 receptor, this compound has a long-lasting antiplatelet effect.[4]

Clinical Development and Safety

This compound is currently in Phase 3 of clinical development.[6] Phase I and pilot studies in healthy volunteers have demonstrated that this compound is safe and well-tolerated.[3] No significant bleeding events were observed in these early-phase trials, even at doses that achieved high levels of platelet inhibition (80-100%).[3]

Experimental Protocols

The assessment of this compound's pharmacodynamic effects has primarily relied on two key experimental methods for measuring platelet aggregation.

VerifyNow P2Y12 Assay

Principle: The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation.[7][8] The P2Y12 assay cartridge contains fibrinogen-coated microbeads, ADP as a platelet agonist, and prostaglandin (B15479496) E1 (PGE1).[7] PGE1 is included to reduce the contribution of the P2Y1 receptor to platelet activation, making the assay more specific for the P2Y12 pathway.[7] When activated by ADP, platelets bind to the fibrinogen-coated beads, causing them to aggregate. The instrument measures the change in light transmittance as a result of this aggregation and reports the results in P2Y12 Reaction Units (PRU).[8]

Methodology:

  • Sample Collection: Whole blood is collected in a 3.2% sodium citrate (B86180) tube.[9]

  • Assay Procedure: The citrated whole blood sample is introduced into the VerifyNow P2Y12 assay cartridge.

  • Incubation and Measurement: The instrument automatically mixes the blood with the reagents in the cartridge and incubates the mixture.

  • Data Analysis: The change in light transmittance is measured over time, and the instrument calculates the PRU value, which is inversely proportional to the degree of P2Y12 receptor blockade.

VerifyNow_Workflow VerifyNow P2Y12 Assay Workflow Blood_Sample Whole Blood Sample (3.2% Citrate) Cartridge VerifyNow P2Y12 Cartridge (Fibrinogen-coated beads, ADP, PGE1) Blood_Sample->Cartridge Introduced into Mixing Automated Mixing and Incubation Cartridge->Mixing Aggregation Platelet Aggregation on Microbeads Mixing->Aggregation Detection Optical Detection (Change in Light Transmittance) Aggregation->Detection Result Result Reported in PRU Detection->Result

Workflow for the VerifyNow P2Y12 Assay.
Light Transmission Aggregometry (LTA)

Principle: LTA is considered the gold standard for in vitro assessment of platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.

Methodology:

  • Sample Preparation:

    • Whole blood is collected in 3.2% sodium citrate.

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200g for 10-15 minutes).

    • Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed and is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.

    • A baseline light transmission is established.

    • An agonist (e.g., ADP) is added to the PRP to induce aggregation.

  • Data Analysis:

    • The change in light transmission is recorded over time, generating an aggregation curve.

    • The maximal platelet aggregation (%) is determined from this curve.

Conclusion

This compound is a promising new P2Y12 receptor antagonist with a distinct pharmacological profile that offers several potential advantages over existing thienopyridines. Its novel, CYP-independent metabolic activation leads to a rapid, potent, and more consistent antiplatelet effect. This predictable pharmacological profile may translate into improved clinical outcomes by overcoming the issue of clopidogrel resistance. The availability of both oral and intravenous formulations further enhances its clinical utility. As this compound progresses through late-stage clinical trials, it has the potential to become a valuable alternative for the management of patients with cardiovascular diseases who require P2Y12 inhibition.

References

Rationale for the Development of Evategrel: A Superior P2Y12 Inhibitor Overcoming Clopidogrel's Limitations

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the scientific and clinical rationale behind the development of Evategrel (CG-0255), a novel P2Y12 receptor antagonist, as a successor to the widely prescribed antiplatelet agent, clopidogrel (B1663587). Clopidogrel, despite its efficacy, exhibits significant limitations, primarily stemming from its complex and variable metabolic activation, which is dependent on the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C19. This variability can lead to suboptimal platelet inhibition and an increased risk of adverse cardiovascular events in a substantial portion of the population. This compound has been engineered to circumvent these limitations by employing a streamlined, single-step activation pathway, resulting in a more predictable, rapid, and potent antiplatelet effect. This guide will delve into the comparative pharmacology, pharmacokinetics, and pharmacodynamics of this compound and clopidogrel, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to elucidate the clear advantages that position this compound as a superior therapeutic option.

The Unmet Medical Need: Limitations of Clopidogrel

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to be converted into its active thiol metabolite (H4), which then irreversibly inhibits the P2Y12 receptor on platelets. This activation is heavily reliant on CYP enzymes, with CYP2C19 playing a crucial role. The clinical utility of clopidogrel is hampered by several key factors:

  • Genetic Polymorphism: A significant percentage of the global population, with particularly high prevalence in East Asian populations (up to 59%), carries loss-of-function alleles for the CYP2C19 gene.[1] Individuals with these genetic variants are poor metabolizers of clopidogrel, leading to reduced formation of the active metabolite, diminished antiplatelet effects, and a higher risk of major adverse cardiovascular events, such as stent thrombosis.[1] This has prompted a black box warning from the U.S. Food and Drug Administration (FDA) for clopidogrel.[1]

  • Slow Onset of Action: The multi-step enzymatic activation of clopidogrel results in a delayed onset of its antiplatelet effect, which is a significant drawback in acute coronary syndrome (ACS) and percutaneous coronary intervention (PCI) settings where rapid platelet inhibition is critical.

  • Inter-individual Variability: Beyond genetic factors, patient-specific variables such as age, co-morbidities, and drug-drug interactions (e.g., with proton pump inhibitors that inhibit CYP2C19) contribute to a high degree of inter-individual variability in the response to clopidogrel.

  • Lack of an Intravenous Formulation: Clopidogrel is only available as an oral tablet, limiting its use in patients who are unable to take oral medications or in emergency situations requiring immediate and potent platelet inhibition.

This compound: A Novel Thioester Prodrug with an Optimized Activation Pathway

This compound (CG-0255) is a novel, third-generation thienopyridine designed to overcome the shortcomings of clopidogrel.[1][2] It is a thioester prodrug that is rapidly and consistently converted to the same active metabolite as clopidogrel (H4) through a single hydrolysis step catalyzed by ubiquitous carboxylesterases.[2] This key innovation in its mechanism of action confers several significant advantages.

Bypassing the CYP450 System

By relying on carboxylesterases for its activation, this compound completely bypasses the polymorphic CYP enzyme system.[1] This fundamental difference in its bioactivation pathway is the cornerstone of its improved pharmacological profile, leading to:

  • Overcoming Genetic Resistance: The antiplatelet effect of this compound is independent of the patient's CYP2C19 genotype, ensuring a consistent and predictable response across the patient population, including those who are poor metabolizers of clopidogrel.

  • Reduced Drug-Drug Interactions: The risk of drug-drug interactions with medications that inhibit or induce CYP enzymes is significantly minimized.

  • Minimal Inter-individual Variability: The fast and consistent conversion to its active metabolite results in minimal interpersonal variation in platelet inhibition.

Rapid Onset of Action and Formulation Flexibility

This compound's single-step activation by carboxylesterases leads to a much faster onset of action compared to clopidogrel. Furthermore, its chemical properties allow for both oral and intravenous formulations, expanding its therapeutic utility to a wider range of clinical scenarios.[2]

Comparative Pharmacological Data: this compound vs. Clopidogrel

Phase I clinical trials in healthy volunteers have provided compelling data on the superior pharmacokinetic and pharmacodynamic profile of this compound compared to clopidogrel.[1]

Pharmacokinetic (PK) Comparison

The streamlined activation of this compound results in a more efficient and predictable generation of the active metabolite H4.

ParameterThis compound (CG-0255)ClopidogrelRationale for Superiority of this compound
Activation Pathway Single-step hydrolysis by carboxylesterases[2]Two-step oxidation by CYP450 enzymes (primarily CYP2C19)Bypasses the polymorphic and inhibitable CYP enzyme system.
Onset of Action ≤ 30 minutes (oral), ≤ 15 minutes (IV)2-6 hoursFaster onset is critical in acute settings.
Inter-individual Variability MinimalHigh, due to genetic and environmental factorsPredictable and consistent therapeutic response.
Active Metabolite (H4) Generation Fast and consistent conversion[1]Variable and dependent on CYP2C19 genotypeEnsures adequate levels of the active drug for all patients.

Table 1: Comparative Pharmacokinetic Profile of this compound and Clopidogrel

Pharmacodynamic (PD) Comparison

The enhanced and more consistent generation of the active metabolite translates to a more potent and predictable antiplatelet effect.

ParameterThis compound (CG-0255)ClopidogrelRationale for Superiority of this compound
Inhibition of Platelet Aggregation (IPA) Dose-dependent; a 2 mg oral dose provides IPA (~40%) similar to 300 mg of clopidogrel. A 10 mg oral dose achieves >90% IPA.[1]Variable; a 300 mg loading dose results in ~40% IPA.More potent inhibition at significantly lower doses.
Time to Peak IPA < 30 minutes (oral)[1]4-6 hoursRapid achievement of therapeutic effect.
Consistency of IPA Minimal individual variationHigh inter-individual variationReliable and predictable antiplatelet response.

Table 2: Comparative Pharmacodynamic Profile of this compound and Clopidogrel

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and clopidogrel.

Measurement of Inhibition of Platelet Aggregation (IPA) using VerifyNow P2Y12 Assay

Objective: To quantify the extent of P2Y12 receptor blockade and assess the pharmacodynamic effect of this compound and clopidogrel.

Principle: The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation as an increase in light transmittance. The P2Y12 assay cartridge contains fibrinogen-coated microparticles, adenosine (B11128) diphosphate (B83284) (ADP) as a platelet agonist, and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making the assay specific for the P2Y12 pathway.

Protocol:

  • Sample Collection: Whole blood is collected from subjects into a 2 mL Greiner blue top tube containing 3.2% sodium citrate.

  • Sample Handling: The sample is kept at room temperature and gently inverted 5-10 times to ensure proper mixing with the anticoagulant. The assay is performed within 4 hours of blood collection.

  • Assay Procedure:

    • The VerifyNow instrument is powered on and the electronic quality control is run as per the manufacturer's instructions.

    • The patient sample tube is inserted into the instrument.

    • The instrument automatically aspirates the blood sample and dispenses it into the P2Y12 assay cartridge.

    • Inside the cartridge, the blood mixes with the reagents, and platelet aggregation is initiated by ADP.

    • The instrument measures the change in light transmittance over time as platelets and fibrinogen-coated beads aggregate.

  • Data Analysis: The instrument's algorithm calculates the extent of platelet aggregation and reports the result in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition. The percentage of inhibition of platelet aggregation (IPA) can be calculated using the formula: IPA (%) = [(Baseline PRU – Post-treatment PRU) / Baseline PRU] x 100.

Quantification of Active Metabolite (H4) in Human Plasma by LC-MS/MS

Objective: To measure the plasma concentration of the active thiol metabolite (H4) of this compound and clopidogrel.

Principle: The unstable thiol group of the active metabolite is stabilized by derivatization. The derivatized analyte is then extracted from the plasma, separated by liquid chromatography, and quantified using tandem mass spectrometry.

Protocol:

  • Sample Collection and Stabilization:

    • Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately after collection, the blood is treated with a solution of 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile (B52724) to stabilize the active metabolite by forming a stable thioether derivative.

    • The sample is vortexed and then centrifuged to separate the plasma.

  • Sample Preparation (Protein Precipitation):

    • An aliquot of the plasma is mixed with a deuterated internal standard (e.g., clopidogrel-d4 active metabolite derivative).

    • Protein precipitation is performed by adding a sufficient volume of cold acetonitrile.

    • The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). The gradient is optimized to achieve chromatographic separation of the analyte from other plasma components.

    • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for the derivatized active metabolite and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: A calibration curve is generated by analyzing standards of known concentrations. The concentration of the active metabolite in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Carboxylesterase-Mediated Hydrolysis Assay

Objective: To demonstrate the in vitro conversion of this compound to its active metabolite by carboxylesterases.

Principle: this compound is incubated with a source of carboxylesterases (e.g., human liver S9 fractions or recombinant human CES1/CES2). The formation of the active metabolite (or a stable derivative) is monitored over time.

Protocol:

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • The mixture contains the enzyme source (e.g., human liver S9 fractions at a specific protein concentration).

    • The reaction is initiated by adding this compound at various concentrations.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified period. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is terminated by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

    • To analyze the formation of the active metabolite, the unstable thiol group is derivatized as described in the LC-MS/MS protocol (Section 5.2).

    • The samples are then processed (e.g., by protein precipitation) to prepare them for analysis.

  • Analysis: The concentration of the formed active metabolite derivative is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of formation of the active metabolite is calculated. Enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation. The involvement of specific carboxylesterases can be confirmed using selective chemical inhibitors or by using recombinant CES1 and CES2 enzymes.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key biological pathways involved in the action of clopidogrel and this compound.

Clopidogrel_Activation_Pathway cluster_gut Intestinal Lumen & Gut Wall cluster_liver Hepatocyte Clopidogrel (Oral) Clopidogrel (Oral) Clopidogrel Clopidogrel Clopidogrel (Oral)->Clopidogrel Absorption Oxo_Clopidogrel 2-oxo-clopidogrel Clopidogrel->Oxo_Clopidogrel CYP2C19, CYP1A2, CYP2B6 Inactive_Metabolite Inactive Carboxylic Acid Derivative Clopidogrel->Inactive_Metabolite Carboxylesterase 1 (CES1) (~85%) Active_Metabolite Active Thiol Metabolite (H4) Oxo_Clopidogrel->Active_Metabolite CYP2C19, CYP2C9, CYP2B6, CYP3A4 Systemic Circulation Systemic Circulation Active_Metabolite->Systemic Circulation Inactive_Metabolite->Systemic Circulation

Clopidogrel's complex two-step metabolic activation pathway in the liver.

Evategrel_Activation_Pathway cluster_absorption GI Tract & Plasma cluster_activation Plasma/Tissues This compound (Oral/IV) This compound (Oral/IV) This compound This compound This compound (Oral/IV)->this compound Absorption/Distribution Active_Metabolite Active Thiol Metabolite (H4) This compound->Active_Metabolite Carboxylesterases (CES1/CES2) (Single Step Hydrolysis) Systemic Circulation Systemic Circulation Active_Metabolite->Systemic Circulation

This compound's streamlined single-step activation via carboxylesterases.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces VASP_P VASP-P cAMP->VASP_P maintains phosphorylation of GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor VASP_P->GPIIb_IIIa_inactive maintains inactive state of GPIIb_IIIa_active Active GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Active_Metabolite Active Thiol Metabolite (from Clopidogrel or this compound) Active_Metabolite->P2Y12 irreversibly blocks

The P2Y12 receptor signaling pathway and its inhibition by the active metabolite of clopidogrel and this compound.

Conclusion

The development of this compound represents a significant advancement in antiplatelet therapy. By designing a molecule that circumvents the problematic CYP450 metabolic pathway, this compound addresses the fundamental limitations of clopidogrel, namely its genetic variability, slow onset of action, and inconsistent antiplatelet effect. The preclinical and Phase I clinical data strongly support the superior pharmacokinetic and pharmacodynamic profile of this compound, demonstrating a more rapid, potent, and predictable inhibition of the P2Y12 receptor. The availability of both oral and intravenous formulations further enhances its clinical utility. For researchers, scientists, and drug development professionals, the story of this compound's development serves as a prime example of rational drug design, targeting a well-understood clinical need with a mechanistically elegant solution. As this compound progresses through further clinical development, it holds the promise of providing a safer and more effective antiplatelet therapy for a broader range of patients, ultimately improving outcomes in the management of cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for Evaluating Evategrel using Light Transmission Aggregometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Light Transmission Aggregometry (LTA) in the preclinical and clinical research of Evategrel (CG-0255), a novel, potent, and fast-acting P2Y12 receptor antagonist.

Introduction to this compound

This compound is a next-generation antiplatelet agent that acts as an irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Unlike clopidogrel, which requires metabolic activation by cytochrome P450 (CYP) enzymes, this compound is a prodrug that is rapidly converted to its active metabolite by carboxylesterases.[1][2] This distinct activation pathway is designed to overcome the limitations of clopidogrel, such as genetic resistance related to CYP2C19 polymorphisms, and to provide a more consistent and potent antiplatelet effect.[1] this compound is being developed for both oral and intravenous administration, offering therapeutic flexibility in various clinical settings, including acute coronary syndrome and percutaneous coronary intervention.[2]

Principle of Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function. The technique measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission. In a suspension of non-aggregated platelets, light transmission is low. Upon the addition of a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), platelets aggregate, leading to an increase in light transmission that is proportional to the extent of aggregation. By measuring this change, LTA provides a quantitative assessment of platelet reactivity and the inhibitory effects of antiplatelet agents like this compound.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be generated during the evaluation of this compound using LTA. This data is for illustrative purposes, as specific LTA data for this compound is not yet widely available in published literature.

Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by this compound Active Metabolite

Concentration of this compound Active Metabolite (nM)Agonist (ADP, 10 µM) Induced Platelet Aggregation (%)Inhibition of Platelet Aggregation (%)
0 (Control)85.2 ± 5.40
1068.1 ± 6.220.1
5042.5 ± 4.850.1
10021.3 ± 3.975.0
2509.8 ± 2.188.5
5005.1 ± 1.594.0

Table 2: Comparison of Peak Inhibition of Platelet Aggregation (IPA) by Different P2Y12 Inhibitors (Ex Vivo LTA)

Treatment GroupAgonist (ADP, 20 µM) Induced Platelet Aggregation (%)Peak Inhibition of Platelet Aggregation (%)
Placebo88.9 ± 6.1-
Clopidogrel (300 mg loading dose)48.2 ± 12.545.8
Ticagrelor (180 mg loading dose)29.5 ± 9.866.8
This compound (8 mg loading dose)15.3 ± 7.382.8

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Centrifuge

  • Pipettes

Procedure:

  • Collect whole blood from subjects with minimal stasis.

  • Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully aspirate the upper layer of PRP and transfer it to a new tube.

  • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

  • The platelet count in the PRP can be adjusted if necessary, although some studies suggest this is not essential for monitoring antiplatelet therapy.

Protocol 2: Light Transmission Aggregometry for this compound Evaluation

Materials:

  • LTA instrument (e.g., Chrono-log Model 700)

  • PRP and PPP

  • Agonist solution (e.g., ADP at a final concentration of 10 µM or 20 µM)

  • This compound active metabolite or control vehicle

Procedure:

  • Pipette a specific volume of PRP into the aggregometer cuvettes.

  • Place a stir bar in each cuvette and place them in the heating block of the aggregometer at 37°C.

  • Set the baseline for 0% aggregation using PRP and 100% aggregation using PPP.

  • For in vitro studies, add the desired concentration of this compound active metabolite or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Add the ADP agonist to the cuvette to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 6-10 minutes).

  • The maximum percentage of aggregation is calculated by the instrument's software.

  • The percentage of inhibition is calculated using the formula: (1 - (Max Aggregation with Inhibitor / Max Aggregation of Control)) * 100%.

Visualizations

Signaling Pathway of P2Y12 Receptor Inhibition

P2Y12_Signaling_Pathway cluster_activation Platelet Activation Pathway cluster_inhibition Inhibition by this compound ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC GPIIbIIIa_inactive GPIIb/IIIa (inactive) Gi->GPIIbIIIa_inactive cAMP ↓ cAMP AC->cAMP VASP_P VASP-P cAMP->VASP_P VASP VASP VASP_P->VASP VASP->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation This compound This compound (Prodrug) Carboxylesterases Carboxylesterases This compound->Carboxylesterases Active_Metabolite Active Metabolite Carboxylesterases->Active_Metabolite Active_Metabolite->P2Y12

Caption: P2Y12 signaling and this compound's mechanism.

Experimental Workflow for LTA

LTA_Workflow cluster_sample_prep Sample Preparation cluster_lta_procedure LTA Procedure cluster_data_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 2. Centrifugation (150-200g, 15 min) Blood_Collection->Centrifuge1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Centrifuge2 4. Re-centrifugation (>2000g, 10 min) Centrifuge1->Centrifuge2 Setup 6. Instrument Setup (Baseline with PRP and PPP) PRP_Isolation->Setup PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP_Isolation PPP_Isolation->Setup Incubation 7. Incubation (PRP + this compound/Vehicle at 37°C) Setup->Incubation Agonist_Addition 8. Add Agonist (e.g., ADP) Incubation->Agonist_Addition Measurement 9. Measure Light Transmission Agonist_Addition->Measurement Max_Aggregation 10. Determine Max Aggregation (%) Measurement->Max_Aggregation IPA_Calculation 11. Calculate Inhibition of Platelet Aggregation (IPA %) Max_Aggregation->IPA_Calculation

Caption: LTA experimental workflow for this compound.

Activation Pathway of this compound vs. Clopidogrel

Drug_Activation_Pathway cluster_this compound This compound Activation cluster_clopidogrel Clopidogrel Activation Evategrel_Prodrug This compound (Prodrug) Carboxylesterases Carboxylesterases (One-step Hydrolysis) Evategrel_Prodrug->Carboxylesterases Evategrel_Active Active Metabolite Carboxylesterases->Evategrel_Active P2Y12_Target P2Y12 Receptor Evategrel_Active->P2Y12_Target Inhibits P2Y12 Clopidogrel_Prodrug Clopidogrel (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19) (Two-step Oxidation) Clopidogrel_Prodrug->CYP450 Clopidogrel_Active Active Metabolite CYP450->Clopidogrel_Active Clopidogrel_Active->P2Y12_Target Inhibits P2Y12

Caption: Activation of this compound vs. Clopidogrel.

References

Application Notes and Protocols for Assessing Bleeding Time in Preclinical Studies of Evategrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evategrel is a novel, fast-acting, irreversible antiplatelet agent that acts as a P2Y12 receptor antagonist.[1] It is a prodrug that undergoes a rapid, one-step hydrolysis by carboxylesterases to form its active metabolite, which is identical to the active metabolite of clopidogrel (B1663587), H4.[2][3][4] This activation pathway bypasses the cytochrome P450 (CYP) enzyme system, notably CYP2C19, upon which clopidogrel relies.[1][3] This key difference is designed to overcome the limitations of clopidogrel, such as genetic resistance and slower onset of action.[2][3]

The P2Y12 receptor is a crucial component in platelet activation and aggregation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor on platelets, it initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.[1][5][6][7] By irreversibly blocking this receptor, this compound effectively inhibits platelet function, thereby reducing the risk of thrombotic events.

Given its mechanism of action, a critical aspect of the preclinical evaluation of this compound is the assessment of its potential to increase bleeding time. This document provides detailed protocols for assessing bleeding time in preclinical models, along with representative data from studies on similar P2Y12 inhibitors to serve as a benchmark for experimental design and data interpretation.

P2Y12 Signaling Pathway

The diagram below illustrates the central role of the P2Y12 receptor in platelet activation and the point of intervention for P2Y12 inhibitors like this compound.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds This compound This compound (active metabolite) This compound->P2Y12 Irreversibly Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa cAMP->GPIIbIIIa_active Inhibits Activation Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa_active Promotes Activation GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to

P2Y12 receptor signaling pathway in platelets.

Experimental Protocols

Standardized bleeding time assays are essential for evaluating the hemostatic effects of antiplatelet agents. The following are detailed protocols for the tail transection method in mice and rats, which are commonly used in preclinical studies.

Murine Tail Transection Bleeding Time Assay

This protocol is adapted from established methods for assessing hemostasis in mice.[5][6][7]

Materials:

  • Male or female mice (e.g., C57BL/6), 20-25 g

  • Anesthetic agent (e.g., ketamine/xylazine (B1663881) mixture)

  • Heating pad or lamp to maintain body temperature

  • 50 mL conical tube or beaker

  • Isotonic saline (0.9% NaCl), pre-warmed to 37°C

  • Water bath

  • Scalpel or sharp razor blade

  • Stopwatch

  • Filter paper (optional, for blotting method)

  • Analytical balance (for blood loss measurement)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the anesthetized mouse on a heating pad to maintain a body temperature of 37°C.

  • Submerge the mouse's tail in pre-warmed (37°C) isotonic saline for 1-2 minutes to dilate the blood vessels.

  • Carefully remove the tail from the saline and gently dry it.

  • Using a sharp scalpel, transect a 3 mm segment from the distal tip of the tail.

  • Immediately immerse the transected tail into a tube containing pre-warmed (37°C) isotonic saline.

  • Start the stopwatch at the moment of immersion.

  • Record the time until the cessation of visible blood flow for at least 120 seconds. This is the bleeding time.[5]

  • A cut-off time should be established (e.g., 30 minutes) to prevent excessive blood loss, after which bleeding is considered continuous.[5]

  • (Optional) Blood Loss Measurement:

    • Weigh the mouse before the procedure and after the 30-minute observation period. The difference in body weight can be used to estimate the total blood loss.[6]

    • Alternatively, the saline into which the tail was immersed can be collected, red blood cells lysed, and hemoglobin content quantified spectrophotometrically at 575 nm.[5]

Rat Tail Transection Bleeding Time Assay

This protocol is a modification for use in rats, which have a larger blood volume.[8]

Materials:

  • Male Sprague-Dawley rats, 180-200 g

  • Anesthetic agent (e.g., pentobarbital (B6593769), 50 mg/kg, IP)

  • Heating pad or lamp

  • Beaker or cylinder

  • Isotonic saline (0.9% NaCl), pre-warmed to 37°C

  • Water bath

  • Scalpel

  • Stopwatch

Procedure:

  • Anesthetize the rat with pentobarbital (50 mg/kg, IP).

  • Maintain the rat's body temperature at 37°C using a heating pad.

  • Immerse the distal portion of the tail in pre-warmed (37°C) isotonic saline for 2-3 minutes.

  • Transect the tail 3 mm from the tip with a sharp scalpel.

  • Immediately immerse the cut tip approximately 2 cm deep into a beaker containing pre-warmed (37°C) saline.[8]

  • Start the stopwatch and measure the time until bleeding ceases for a continuous period of 15 seconds.[8]

  • A maximum cut-off time of 20 minutes is typically used.[8]

Experimental Workflow

The following diagram outlines the general workflow for a preclinical bleeding time study.

Bleeding_Time_Workflow cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups (Vehicle, this compound Doses, Positive Control) Animal_Acclimatization->Grouping Dosing Drug Administration (e.g., Oral Gavage) Grouping->Dosing Anesthesia Anesthesia Dosing->Anesthesia After appropriate absorption time Tail_Transection Tail Transection (3 mm) Anesthesia->Tail_Transection Immersion Immersion in 37°C Saline Tail_Transection->Immersion Measurement Measure Bleeding Time (Time to Cessation) Immersion->Measurement Data_Collection Record Data & Measure Blood Loss (Optional) Measurement->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

General workflow for assessing bleeding time.

Data Presentation

While specific preclinical bleeding time data for this compound is not publicly available, the following tables present representative data for other P2Y12 inhibitors, such as clopidogrel and prasugrel, from murine models. These tables can be used as a reference for expected outcomes and for structuring data from future studies with this compound.

Table 1: Effect of P2Y12 Inhibitors on Tail Bleeding Time in Mice

Treatment GroupDose (mg/kg)Bleeding Time (seconds)Percent Increase vs. Vehicle
Vehicle Control-125 ± 20-
Clopidogrel10350 ± 45180%
Clopidogrel30600 ± 70380%
Prasugrel1480 ± 55284%
Prasugrel5>1200 (cutoff)>860%

Data are presented as mean ± SEM and are hypothetical, based on trends observed in published literature for P2Y12 inhibitors.

Table 2: Effect of P2Y12 Inhibitors on Blood Loss in a Murine Tail Transection Model

Treatment GroupDose (mg/kg)Blood Loss (µL)Fold Increase vs. Vehicle
Vehicle Control-15 ± 3-
Clopidogrel5150 ± 2510-fold[9]
Clopidogrel25240 ± 3816-fold[9]
Aspirin + Clopidogrel-5.4 ± 0.93.8-fold*[10]

Note: The study by Foerch et al. (2020) measured blood loss in µl, and the fold increase is calculated relative to their control group value of 1.4 ± 0.2 µl.[10] It is important to note that different studies may use different methodologies for quantifying blood loss, leading to variations in absolute values.

Conclusion

The protocols and representative data provided in this document offer a comprehensive guide for researchers and drug development professionals assessing the bleeding risk of this compound in preclinical studies. Adherence to standardized protocols is crucial for generating reliable and reproducible data. The unique mechanism of action of this compound, which avoids CYP-mediated metabolism, suggests that it may have a more predictable and consistent effect on bleeding time compared to clopidogrel. Preclinical evaluation of bleeding time is a critical step in characterizing the safety profile of this promising antiplatelet agent.

References

Troubleshooting & Optimization

Potential off-target effects of Evategrel in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Evategrel in cell-based assays. The information is designed to help identify and address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is a P2Y12 receptor antagonist. Its primary on-target effect is the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. This compound is a prodrug that is converted to its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets.[1][2] This blockade prevents the downstream signaling cascade that leads to platelet activation and aggregation.

Q2: Are there known off-target effects of P2Y12 inhibitors like this compound?

While specific off-target effects of this compound have not been extensively documented in publicly available literature, studies on other P2Y12 inhibitors suggest potential off-target activities that researchers should be aware of. These effects may not be directly mediated by the P2Y12 receptor and could influence experimental outcomes in various cell types.[3][4][5][6]

Potential off-target effects observed with other P2Y12 inhibitors include:

  • Effects on non-platelet cells: P2Y12 receptors are also expressed on endothelial cells, vascular smooth muscle cells, and immune cells.[3][7][8] Inhibition of these receptors could lead to unintended biological responses in cell-based assays using these cell types.

  • P2Y12-independent effects: Some antiplatelet drugs have been shown to exert effects that are independent of P2Y12 receptor blockade.[3][9] For example, effects on inflammation and endothelial function have been reported.[4][5][6]

  • Adenosine-mediated effects: Ticagrelor (B1683153), another P2Y12 inhibitor, has been shown to inhibit adenosine reuptake, leading to increased local adenosine concentrations. This can result in off-target effects mediated by adenosine receptors.[4][5] While it is unknown if this compound shares this property, it is a potential consideration.

Q3: We are observing unexpected changes in cell viability in our assay. Could this be an off-target effect of this compound?

Unexplained changes in cell viability could potentially be an off-target effect. Although clinical trials of this compound have reported a good safety profile with no significant adverse events, in vitro cell-based assays can be more sensitive to cytotoxic effects.[1] Some P2Y12 inhibitors have been shown to influence cell viability in certain cancer cell lines.[8][10]

To investigate this, consider the following:

  • Perform a dose-response curve for cytotoxicity: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound affects the viability of your specific cell line.

  • Include proper controls: Use a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity.

  • Test in different cell lines: If possible, compare the cytotoxic effects of this compound on your target cell line with a cell line known not to express the P2Y12 receptor.

Q4: Our experimental results show variability in the inhibition of platelet aggregation. What could be the cause?

Variability in platelet aggregation inhibition can arise from several factors:

  • Agonist concentration: The concentration of ADP used to induce aggregation is critical. Ensure you are using a concentration that gives a consistent and submaximal response in your control samples.

  • Platelet preparation: The method of platelet-rich plasma (PRP) preparation can significantly impact platelet function. Ensure a standardized and gentle procedure to avoid premature platelet activation.[11][12]

  • Inter-individual variability: If using platelets from different donors, be aware that there can be significant inter-individual differences in platelet reactivity.[9]

  • Drug concentration and incubation time: Ensure that this compound is used at the appropriate concentration and that the incubation time is sufficient for its active metabolite to inhibit the P2Y12 receptor.

Troubleshooting Guides

Problem 1: Inconsistent Inhibition of ADP-Induced Platelet Aggregation
Potential Cause Troubleshooting Steps
Suboptimal ADP Concentration Perform a dose-response curve for ADP to determine the EC50 and use a concentration that gives a consistent, submaximal response (typically around 80% of maximal aggregation).
Poor Platelet Quality Ensure venepuncture is clean to avoid platelet activation.[11] Process blood samples within the recommended time frame (usually within 3 hours).[13][14] Use polypropylene (B1209903) tubes to minimize platelet adhesion.[11]
Incorrect Assay Conditions Maintain the assay temperature at 37°C.[12] Ensure proper stirring speed (800-1200 rpm) in the aggregometer cuvette.[15]
Variable this compound Activity Prepare fresh solutions of this compound for each experiment. Ensure the final concentration in the assay is accurate.
Problem 2: Unexpected Cellular Response in Non-Platelet Cells
Potential Cause Troubleshooting Steps
P2Y12 Receptor Expression on Test Cells Verify the expression of the P2Y12 receptor on your cell line using techniques like RT-PCR or western blotting.
Off-Target Pharmacological Activity Review literature for known off-target effects of other P2Y12 inhibitors on similar cell types or pathways.[3][4][5][6]
Cytotoxicity Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at the concentrations of this compound used in your experiments.
Interaction with Other Receptors Consider the possibility of this compound or its metabolites interacting with other purinergic receptors or signaling pathways. Use selective antagonists for other receptors to dissect the observed effects.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing platelet function and the effect of inhibitors like this compound.[11][12][16]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP. c. Transfer the supernatant (PRP) to a new polypropylene tube. d. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

2. Assay Procedure: a. Pre-warm PRP and PPP aliquots to 37°C. b. Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP. c. Add a stir bar to a cuvette containing a known volume of pre-warmed PRP. d. Add the vehicle control or this compound at the desired concentration and incubate for the specified time. e. Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

Adenylyl Cyclase Activity Assay

This assay can be used to investigate the on-target effect of this compound on the P2Y12 signaling pathway, which involves the inhibition of adenylyl cyclase.[17]

1. Cell Preparation and Lysis: a. Culture cells expressing the P2Y12 receptor to an appropriate density. b. Treat cells with this compound or vehicle control for the desired time. c. Lyse the cells in a suitable buffer containing protease inhibitors.

2. Assay Procedure (Example using a commercial kit): a. Add cell lysates to a microplate. b. Add a reaction mixture containing ATP and forskolin (B1673556) (an adenylyl cyclase activator). c. Incubate at 37°C for the recommended time. d. Stop the reaction and measure the amount of cAMP produced using a competitive ELISA or a fluorescence/luminescence-based detection method.

Signaling Pathways and Experimental Workflows

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates This compound This compound (Active Metabolite) This compound->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP Platelet_Activation ↓ Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Pre-warm PRP to 37°C PRP->Incubate Add_Drug Add this compound or Vehicle Incubate->Add_Drug Add_Agonist Add ADP Add_Drug->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Experimental workflow for a platelet aggregation assay.

Troubleshooting_Logic Start Unexpected Result in Cell-Based Assay Check_OnTarget Is the effect related to P2Y12 inhibition? Start->Check_OnTarget Check_Viability Is cell viability affected? Check_OnTarget->Check_Viability No Optimize_Assay Optimize On-Target Assay Parameters Check_OnTarget->Optimize_Assay Yes Investigate_OffTarget Investigate Potential Off-Target Effects Check_Viability->Investigate_OffTarget No Cytotoxicity_Assay Perform Cytotoxicity Assay Check_Viability->Cytotoxicity_Assay Yes Conclusion Identify Source of Anomaly Investigate_OffTarget->Conclusion Optimize_Assay->Conclusion Cytotoxicity_Assay->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Minimizing inter-subject variability in Evategrel PK studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evategrel (CG-0255) pharmacokinetic (PK) studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing inter-subject variability and to offer troubleshooting support for experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its inter-subject PK variability expected to be low?

A1: this compound (also known as CG-0255) is an oral antiplatelet agent that acts as a P2Y12 receptor antagonist. It is a prodrug, meaning it is administered in an inactive form and must be converted to its active metabolite, H4, to exert its therapeutic effect. The active metabolite of this compound is identical to that of clopidogrel.

The key difference lies in the activation pathway. Unlike clopidogrel, which relies on the highly variable cytochrome P450 (CYP) enzyme system for activation, this compound is converted to its active form through a one-step hydrolysis catalyzed by carboxylesterases (CES), primarily CES1. Carboxylesterases are generally more consistently expressed across the population than CYP enzymes, leading to an expected reduction in inter-subject pharmacokinetic variability. Clinical trial data has supported this, describing the interpersonal variation of this compound's PK as "minimal".

Q2: What are the primary sources of inter-subject variability in pharmacokinetic studies?

A2: Inter-subject variability in PK studies can arise from a multitude of factors, broadly categorized as intrinsic and extrinsic.

  • Intrinsic Factors: These relate to the individual study participants and include:

    • Genetics: Polymorphisms in genes encoding drug-metabolizing enzymes (like CES1 for this compound) can alter enzyme activity. While CES1 is less variable than CYP enzymes, some genetic variants can still impact prodrug activation.

    • Physiology: Age, sex, body weight, and disease state can all influence drug absorption, distribution, metabolism, and excretion (ADME).

    • Co-morbidities: Underlying diseases, particularly those affecting the liver or kidneys, can significantly alter drug pharmacokinetics.

  • Extrinsic Factors: These are external factors that can influence drug PK and include:

    • Concomitant Medications: Other drugs can inhibit or induce the activity of drug-metabolizing enzymes.

    • Diet and Lifestyle: Food can affect the rate and extent of drug absorption. Lifestyle factors such as smoking and alcohol consumption can also alter drug metabolism.

    • Study Conduct: Inconsistencies in dosing times, sample collection, and processing can introduce significant variability.

Q3: How can study design minimize inter-subject variability in this compound PK studies?

A3: A well-designed study is crucial for minimizing variability. Key considerations include:

  • Crossover Design: Whenever feasible, a crossover study design, where each subject receives both the investigational drug and a comparator, can help to minimize inter-subject variability as each subject acts as their own control.

  • Standardization of Procedures: Strict adherence to the study protocol is paramount. This includes standardized meal plans and fluid intake, precise dosing times, and a consistent schedule for blood sample collection.

  • Subject Selection: Clearly defined inclusion and exclusion criteria help to create a more homogenous study population. For early phase studies, using healthy volunteers can reduce variability caused by disease states.

  • Washout Period: In a crossover study, an adequate washout period between treatments is essential to prevent carry-over effects.

Troubleshooting Guides

Issue 1: High Inter-Subject Variability in Pharmacokinetic Parameters (AUC, Cmax)

Possible Causes and Solutions:

Possible CauseRecommended Action
Inconsistent Dosing and Sampling Times Ensure strict adherence to the dosing and blood collection schedule outlined in the protocol. Any deviations should be meticulously documented.
Dietary Influences Standardize meals for all subjects for a set period before and during the study. For oral drugs like this compound, the effect of food on absorption should be investigated in a separate food-effect study.
Variability in Carboxylesterase (CES1) Activity While less common than with CYP enzymes, genetic polymorphisms in CES1 can occur. If significant variability persists after controlling for other factors, consider genotyping subjects for known functional variants of the CES1 gene.
Bioanalytical Assay Issues High variability in the bioanalytical method can contribute to overall PK variability. Review the validation report for the bioanalytical assay to ensure it meets regulatory standards for precision and accuracy. If necessary, re-validate the assay.
Subject Non-Compliance Implement procedures to monitor and encourage subject compliance with all study requirements, including dosing, dietary restrictions, and clinic visits.
Issue 2: Inconsistent or Unexpected Pharmacodynamic (PD) Response

Possible Causes and Solutions:

Possible CauseRecommended Action
Timing of PD Assessment The pharmacodynamic effect of this compound (inhibition of platelet aggregation) is time-dependent. Ensure that blood samples for PD assessment are collected at the time points specified in the protocol to capture the peak effect and its duration.
Variability in Platelet Function Assays The method used to assess platelet aggregation (e.g., light transmission aggregometry, VerifyNow) has its own inherent variability. Ensure the assay is properly validated and that laboratory personnel are thoroughly trained in the procedure.
Drug-Drug Interactions Review all concomitant medications to identify any that may interfere with platelet function or the pharmacokinetics of this compound.

Data Presentation

While specific quantitative data on the inter-subject variability of this compound from published, peer-reviewed clinical trials is not yet widely available, the following table provides a template for how such data should be structured and presented. The coefficient of variation (CV%) is a standard measure of variability.

Table 1: Hypothetical Inter-Subject Variability of this compound Pharmacokinetic Parameters in Healthy Volunteers Following a Single Oral Dose

ParameterDose Group 1 (X mg)Dose Group 2 (Y mg)
Cmax (ng/mL) Mean ± SD (CV%)Mean ± SD (CV%)
AUC0-t (ngh/mL) Mean ± SD (CV%)Mean ± SD (CV%)
AUC0-inf (ngh/mL) Mean ± SD (CV%)Mean ± SD (CV%)
Tmax (h) Median (Min - Max)Median (Min - Max)

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; SD: Standard Deviation; CV%: Coefficient of Variation.

Experimental Protocols

Protocol: Single Ascending Dose Pharmacokinetic Study of Oral this compound in Healthy Volunteers

This protocol is a general template and should be adapted based on specific study objectives and regulatory requirements.

1. Study Design: A randomized, single-blind, placebo-controlled, single ascending dose study.

2. Study Population: Healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) within the normal range.

3. Pre-study Screening: Comprehensive medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

4. Dosing and Administration:

  • Subjects should fast for at least 10 hours overnight prior to dosing.
  • A single oral dose of this compound or placebo will be administered with a standardized volume of water.
  • Food and fluid intake will be standardized for all subjects during the confinement period.

5. Blood Sampling for Pharmacokinetics:

  • Blood samples (e.g., 3 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
  • Sampling time points may include: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
  • Immediately after collection, blood samples should be centrifuged to separate plasma.
  • Plasma samples should be stored frozen at -70°C or below until analysis.

6. Bioanalytical Method:

  • Concentrations of this compound and its active metabolite, H4, in plasma will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of selectivity, sensitivity, accuracy, precision, recovery, and stability.

7. Pharmacokinetic Analysis:

  • PK parameters (Cmax, AUC0-t, AUC0-inf, Tmax, t1/2) will be calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

This compound Activation Pathway

Evategrel_Activation This compound This compound (Prodrug) Active_Metabolite Active Metabolite (H4) This compound->Active_Metabolite Carboxylesterase 1 (CES1) (Hydrolysis)

Caption: Simplified metabolic activation of this compound.

Experimental Workflow for an this compound PK Study

PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Screening Subject Screening Informed_Consent Informed Consent Screening->Informed_Consent Dosing Oral Administration of this compound Informed_Consent->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis of This compound and H4 Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis

Caption: General workflow for a clinical PK study of this compound.

Troubleshooting Logic for High Inter-Subject Variability

Troubleshooting_Variability action_node action_node High_Variability High Inter-Subject Variability Observed? Protocol_Adherence Protocol Adherence Checked? High_Variability->Protocol_Adherence Yes Protocol_Adherence->action_node Review and retrain study staff Diet_Controlled Diet Standardized? Protocol_Adherence->Diet_Controlled Yes Diet_Controlled->action_node Implement standardized meal plan Assay_Performance Bioanalytical Assay Performance Verified? Diet_Controlled->Assay_Performance Yes Assay_Performance->action_node Review assay validation and re-assay samples Genetic_Factors Consider CES1 Genotyping Assay_Performance->Genetic_Factors Yes Genetic_Factors->action_node Stratify analysis by genotype

Caption: Decision tree for troubleshooting high PK variability.

Evategrel Technical Support Center: Mitigating Bleeding Risks in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Evategrel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential bleeding risks during pre-clinical and clinical investigations of this novel P2Y12 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other P2Y12 inhibitors?

A1: this compound (also known as CG-0255) is a next-generation, orally bioavailable and intravenous P2Y12 receptor antagonist.[1][2] It is a prodrug that is converted to its active metabolite, which is identical to the active metabolite of clopidogrel (B1663587).[2][3] Unlike clopidogrel, which relies on the highly variable cytochrome P450 (CYP) enzyme system for activation, this compound is primarily activated by carboxylesterases.[2][3] This is intended to provide a more consistent and predictable antiplatelet effect, potentially overcoming the issue of clopidogrel resistance.

Q2: What is the primary bleeding risk associated with this compound in experimental subjects?

A2: As a P2Y12 inhibitor, this compound interferes with normal platelet aggregation, which is a critical step in hemostasis. This can lead to an increased risk of bleeding. However, it is important to note that in early clinical trials involving 128 healthy subjects, no significant bleeding events were observed with either single or multiple doses of this compound, even at doses that achieved high levels of platelet inhibition (80-100%).[3]

Q3: Are there any known drug interactions that could increase the bleeding risk with this compound?

A3: While specific drug interaction studies focusing on bleeding risk with this compound are not yet widely published, some theoretical interactions should be considered. Since this compound's active metabolite is identical to that of clopidogrel, caution is advised when co-administering other agents that affect hemostasis, such as anticoagulants, NSAIDs, and other antiplatelet agents. Furthermore, since this compound is activated by carboxylesterases, potent inhibitors of these enzymes could potentially alter the concentration of the active metabolite, although the clinical significance of this is not yet established.[4][5]

Q4: Is there a specific reversal agent for this compound?

A4: Currently, there is no specific reversal agent for this compound. Management of bleeding events relies on general supportive measures and strategies used for other P2Y12 inhibitors, particularly those with irreversible binding characteristics similar to clopidogrel's active metabolite.

Troubleshooting Guide for Experimental Bleeding Events

This guide provides a structured approach to managing bleeding complications that may arise during your research with this compound.

Issue Potential Cause Troubleshooting Steps
Minor Bleeding (e.g., oozing from catheter sites, minor bruising) Expected antiplatelet effect of this compound.1. Apply local pressure to the bleeding site. 2. Monitor the subject closely for any signs of worsening bleeding. 3. Consider a temporary dose reduction or interruption of this compound if bleeding persists, weighing the risk of thrombosis in your experimental model.
Moderate to Severe Bleeding Excessive antiplatelet effect, potential underlying coagulopathy, or drug interaction.1. Immediately discontinue this compound administration. 2. Provide hemodynamic support as needed. 3. Consider platelet transfusion. Since the active metabolite is the same as clopidogrel's, transfused platelets will be functional. However, the effectiveness may be reduced if circulating levels of the active metabolite are high.[6][7] 4. For severe, life-threatening bleeding, consider adjunctive therapies such as desmopressin (B549326) (DDAVP) or tranexamic acid, although their efficacy in reversing P2Y12 inhibitor-associated bleeding is not definitively established.[7][8]
Unexpectedly High Platelet Inhibition for a Given Dose Individual variation in carboxylesterase activity or co-administration of a carboxylesterase inhibitor.1. Review all co-administered substances for potential carboxylesterase inhibition.[4][5] 2. Consider genotyping for carboxylesterase polymorphisms if significant inter-individual variability is observed. 3. Adjust this compound dosage downwards for affected subjects in future experiments.

Experimental Protocols

Assessment of Platelet Aggregation

1. Light Transmission Aggregometry (LTA)

This is the gold-standard method for assessing platelet function.

  • Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Methodology:

    • Sample Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (B86180). Prepare PRP by centrifugation at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes) of the remaining blood.

    • Assay Procedure:

      • Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.

      • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

      • Pre-warm the PRP sample to 37°C.

      • Add a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), to the PRP and record the change in light transmission over time. A typical final concentration for ADP is 5-20 µM.

    • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

2. VerifyNow P2Y12 Assay

This is a point-of-care, whole-blood assay that provides a rapid assessment of P2Y12 receptor blockade.

  • Principle: The assay uses fibrinogen-coated beads and a specific P2Y12 agonist (ADP) to induce platelet aggregation. The degree of aggregation is measured by light transmittance and reported in P2Y12 Reaction Units (PRU).

  • Methodology:

    • Sample Collection: Collect a whole blood sample in a Greiner 3.2% sodium citrate tube.

    • Assay Procedure: Follow the manufacturer's instructions for the VerifyNow instrument. This typically involves inserting the sample tube into the instrument cartridge and initiating the automated analysis.

    • Data Interpretation:

      • A lower PRU value indicates a higher level of P2Y12 inhibition.

      • A higher PRU value suggests lower or no P2Y12 inhibition.

Workflow for Investigating Bleeding Mitigation Strategies

Bleeding_Mitigation_Workflow cluster_preclinical Preclinical Model cluster_invitro In Vitro Assay cluster_analysis Data Analysis A Induce Bleeding in this compound-Treated Animal Model B Administer Potential Reversal Agent (e.g., Platelet Concentrate, DDAVP, Tranexamic Acid) A->B C Measure Bleeding Time and Blood Loss B->C D Assess Platelet Aggregation Ex Vivo (LTA/VerifyNow) B->D H Compare Bleeding Parameters and Platelet Function vs. Control C->H D->H E Treat Human Platelet-Rich Plasma with this compound Active Metabolite F Add Potential Reversal Agent E->F G Measure Platelet Aggregation (LTA) F->G G->H I Determine Efficacy of Reversal Strategy H->I P2Y12_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_platelet Platelet This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Carboxylesterases P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Blockade ADP ADP ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC GPIIbIIIa_inactive Inactive GPIIb/IIIa Receptor Gi->GPIIbIIIa_inactive Signal Cascade cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP GPIIbIIIa_active Active GPIIb/IIIa Receptor GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

References

Validation & Comparative

Head-to-Head Comparison of Evategrel vs. Clopidogrel Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of the antiplatelet efficacy of Evategrel (CG-0255) and clopidogrel (B1663587). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Introduction

This compound is a novel, fast-acting, irreversible P2Y12 receptor antagonist.[1][2] It is a thioester prodrug that, unlike clopidogrel, is activated by carboxylesterases, thereby bypassing the cytochrome P450 (CYP) enzyme system.[2][3][4] This distinct activation pathway is designed to overcome the limitations of clopidogrel, such as its slow onset of action and the significant interindividual variability in response due to genetic polymorphisms in CYP enzymes, particularly CYP2C19.[1][5][6] this compound's active metabolite is identical to that of clopidogrel, but its activation is faster and more consistent.[1][2] this compound is being developed for both oral and intravenous administration.[3]

Quantitative Efficacy Data

The following table summarizes the key pharmacodynamic parameters of this compound and clopidogrel from early-phase clinical trials.

Pharmacodynamic ParameterThis compound (CG-0255)ClopidogrelSource(s)
Inhibition of Platelet Aggregation (IPA) at Comparable Doses ~40% (with a 2 mg oral dose)~40% (with a 300 mg loading dose)[1]
Maximal Inhibition of Platelet Aggregation (IPA) ~100% (at a 10 mg oral dose)Varies significantly among individuals[1][2]
Onset of Action (Oral Administration) ≤ 30 minutesSlow and variable[1][2]
Onset of Action (Intravenous Administration) ≤ 15 minutesNot available[1][2]
Interindividual Variability in Platelet Inhibition MinimalHigh, influenced by CYP2C19 genotype[1]

Experimental Protocols

The efficacy data presented above were primarily generated using the following standard platelet function tests:

1. Light Transmission Aggregometry (LTA)

LTA is considered the gold-standard method for the in-vitro assessment of platelet function.[7][8][9][10][11]

  • Principle: This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[8]

  • Methodology:

    • Sample Collection: Whole blood is drawn into a tube containing 3.2% sodium citrate (B86180) as an anticoagulant.[8]

    • PRP and PPP Preparation: The blood sample is centrifuged at a low speed (e.g., 150-200g for 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells. A portion of the PRP is then centrifuged at a high speed to pellet the platelets, creating platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.[8]

    • Assay Performance: The PRP is warmed to 37°C in a cuvette with a small stir bar. A baseline of light transmittance is established. A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is then added to induce aggregation.[8]

    • Data Analysis: The aggregometer records the change in light transmission over time. The maximum percentage of aggregation is calculated relative to the PPP baseline.

2. VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, whole-blood assay designed to measure the effect of P2Y12 inhibiting drugs.[1][2]

  • Principle: This is a turbidimetric-based optical detection system. The assay cartridge contains fibrinogen-coated microparticles, ADP as an agonist, and prostaglandin (B15479496) E1 (PGE1). When whole blood is added, the ADP stimulates platelet aggregation, causing the fibrinogen-coated beads to agglutinate. PGE1 is included to reduce the contribution of the P2Y1 receptor, making the assay more specific to the P2Y12 pathway. The instrument measures the rate and extent of this aggregation.

  • Methodology:

    • Sample Collection: A whole blood sample is collected in a Greiner 3.2% citrate tube.[7]

    • Assay Performance: The blood sample is transferred to the VerifyNow P2Y12 assay cartridge, which is then inserted into the instrument.

    • Data Analysis: The instrument automatically performs the analysis and reports the results in P2Y12 Reaction Units (PRU), which indicates the extent of ADP-mediated platelet aggregation. A lower PRU value corresponds to a higher level of P2Y12 receptor blockade.

Visualizations

Signaling and Activation Pathways

cluster_clopidogrel Clopidogrel Activation Pathway cluster_this compound This compound Activation Pathway cluster_platelet Platelet P2Y12 Receptor Inhibition Clopidogrel Clopidogrel (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19) Clopidogrel->CYP450 Metabolism Active_Metabolite_C Active Metabolite CYP450->Active_Metabolite_C P2Y12 P2Y12 Receptor Active_Metabolite_C->P2Y12 Irreversibly Inhibits This compound This compound (Prodrug) Carboxylesterases Carboxylesterases This compound->Carboxylesterases Hydrolysis Active_Metabolite_E Active Metabolite Carboxylesterases->Active_Metabolite_E Active_Metabolite_E->P2Y12 Irreversibly Inhibits Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation Leads to ADP ADP ADP->P2Y12 Binds to

Caption: Bioactivation pathways of this compound and Clopidogrel and their common mechanism of action.

Experimental Workflow for Efficacy Comparison

cluster_workflow Platelet Aggregation Analysis Workflow cluster_lta Light Transmission Aggregometry (LTA) cluster_verifyNow VerifyNow P2Y12 Assay cluster_results Data Analysis and Comparison start Patient Blood Sample (Citrated Whole Blood) PRP_Prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->PRP_Prep VerifyNow_Analysis Analyze with VerifyNow Instrument start->VerifyNow_Analysis LTA_Analysis Measure Aggregation with Agonist (e.g., ADP) PRP_Prep->LTA_Analysis Data_Analysis Quantify Inhibition of Platelet Aggregation (IPA) and P2Y12 Reaction Units (PRU) LTA_Analysis->Data_Analysis VerifyNow_Analysis->Data_Analysis Comparison Compare Efficacy of This compound vs. Clopidogrel Data_Analysis->Comparison

References

Comparative Analysis of Evategrel and Prasugrel in Platelet Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent P2Y12 inhibitors, offering insights into their mechanisms, pharmacodynamic profiles, and the experimental methods used for their evaluation.

This guide provides a comprehensive comparison of Evategrel and prasugrel (B1678051), two prominent antiplatelet agents targeting the P2Y12 receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their respective efficacy in platelet inhibition, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

Both this compound and prasugrel are orally administered prodrugs that, once metabolized into their active forms, irreversibly inhibit the P2Y12 receptor, a key mediator of platelet activation and aggregation. While both drugs ultimately target the same receptor, their bioactivation pathways differ significantly, potentially influencing their pharmacodynamic profiles. Prasugrel, a third-generation thienopyridine, undergoes hepatic metabolism primarily by cytochrome P450 (CYP) enzymes.[1][2] In contrast, this compound (also known as CG-0255) is a novel thioether prodrug that is activated through a single-step hydrolysis catalyzed by carboxylesterases, bypassing the CYP enzyme system.[3] This distinction is designed to offer a more consistent antiplatelet effect, particularly in individuals with genetic variations in CYP enzymes that can affect the metabolism of drugs like clopidogrel (B1663587).[3]

Available data suggests that both agents achieve potent platelet inhibition. However, a direct head-to-head clinical trial providing quantitative comparative data on the degree of platelet inhibition between this compound and prasugrel is not publicly available at this time. An abstract from a pilot study mentioned that prasugrel was used as a comparator against this compound, but the specific results of this comparison were not detailed.[3] Therefore, this guide will present the available quantitative data for each drug individually, primarily from studies where they were compared to clopidogrel or other antiplatelet agents.

Data Presentation: Platelet Inhibition Efficacy

The following tables summarize the publicly available pharmacodynamic data for this compound and prasugrel, primarily focusing on the inhibition of platelet aggregation (IPA) as measured by various assays. It is crucial to note that these data points are not from direct head-to-head trials and are presented for individual assessment.

Table 1: Pharmacodynamic Profile of this compound (Oral Administration)

ParameterLoading DoseMaintenance DoseOnset of ActionKey FindingsCitation
Inhibition of Platelet Aggregation (IPA) by VerifyNow 4 mg or 8 mg0.5 mg or 1 mg≤ 30 minutes- Excellent dose linearity.- At a 2 mg dose, IPA is ~40%, similar to 300 mg clopidogrel.- At higher doses, ~100% IPA is achieved.- Minimal interpersonal variation in IPA compared to clopidogrel.[3]

Table 2: Pharmacodynamic Profile of Prasugrel (Oral Administration)

ParameterLoading DoseMaintenance DoseOnset of ActionKey FindingsCitation
Inhibition of Platelet Aggregation (IPA) by Light Transmission Aggregometry (20 μM ADP) 60 mg10 mg~1 hour- ~90% of patients had at least 50% IPA by one hour.- Maximum platelet inhibition was approximately 80%.- Mean steady-state IPA was about 70%.
P2Y12 Reaction Units (PRU) by VerifyNow 60 mg10 mgNot specified- Significantly lower PRU compared to clopidogrel, indicating greater platelet inhibition.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate platelet inhibition data is essential for accurate interpretation. Below are detailed descriptions of the key experimental protocols cited in the studies of this compound and prasugrel.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is a well-established method for measuring platelet aggregation in vitro.

  • Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Sample Preparation:

    • Whole blood is collected in tubes containing an anticoagulant, typically 3.2% sodium citrate (B86180).

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 g for 10 minutes) to pellet red and white blood cells.

    • Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood (e.g., 2000 g for 15 minutes) to pellet the platelets. PPP is used as a reference for 100% light transmission.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) at a concentration of 5 µM or 20 µM, is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of light transmission achieved is reported as the maximal platelet aggregation (MPA). The inhibition of platelet aggregation (IPA) can be calculated relative to a baseline measurement.

VerifyNow P2Y12 Assay

The VerifyNow P2Y12 assay is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.

  • Principle: The assay measures platelet-induced aggregation in response to ADP in a cartridge-based system. The instrument measures the change in light transmission as fibrinogen-coated beads agglutinate with activated platelets.

  • Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

  • Assay Procedure:

    • The blood sample is dispensed into the VerifyNow P2Y12 assay cartridge.

    • The cartridge contains reagents, including ADP as the agonist and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of the P2Y1 receptor to aggregation, making the assay more specific for the P2Y12 pathway.

    • The instrument automatically mixes the sample with the reagents and measures the rate and extent of aggregation.

  • Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade and therefore greater platelet inhibition.

Mandatory Visualizations

Signaling Pathway of P2Y12 Receptor-Mediated Platelet Activation and Inhibition

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism of inhibition by active metabolites of this compound and prasugrel.

P2Y12_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Platelet Membrane cluster_Intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to ActiveMetabolite Active Metabolite (this compound/Prasugrel) ActiveMetabolite->P2Y12 Irreversibly Inhibits Gi Gi Protein P2Y12->Gi Activates GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP PlateletActivation Platelet Activation (Degranulation, Shape Change) cAMP->PlateletActivation Inhibits PI3K->PlateletActivation Promotes PlateletActivation->GPIIbIIIa_active Activates

Caption: P2Y12 receptor signaling pathway and site of inhibition.

Experimental Workflow for Platelet Inhibition Analysis

The following diagram outlines the general workflow for assessing platelet inhibition using either Light Transmission Aggregometry or the VerifyNow assay.

Experimental_Workflow cluster_LTA Light Transmission Aggregometry (LTA) cluster_VerifyNow VerifyNow P2Y12 Assay Blood_Sample_LTA Whole Blood Collection (Sodium Citrate) PRP_Prep PRP & PPP Preparation (Centrifugation) Blood_Sample_LTA->PRP_Prep LTA_Assay Aggregation Assay (37°C, with Agonist) PRP_Prep->LTA_Assay LTA_Data Data Analysis (% Aggregation) LTA_Assay->LTA_Data Blood_Sample_VN Whole Blood Collection (Sodium Citrate) Cartridge_Prep Sample added to VerifyNow Cartridge Blood_Sample_VN->Cartridge_Prep VN_Assay Automated Analysis (Instrument) Cartridge_Prep->VN_Assay VN_Data Data Output (PRU) VN_Assay->VN_Data Subject Subject Dosing (this compound or Prasugrel) Subject->Blood_Sample_LTA Post-dose Sampling Subject->Blood_Sample_VN Post-dose Sampling

Caption: Workflow for assessing platelet inhibition.

Conclusion

This compound and prasugrel are both potent irreversible inhibitors of the P2Y12 receptor, crucial for preventing thrombotic events. The primary distinction lies in their activation mechanisms, with this compound's carboxylesterase-dependent pathway offering a potential advantage in predictability over prasugrel's CYP-dependent metabolism. While both drugs have demonstrated significant platelet inhibition, the absence of direct head-to-head comparative clinical trial data makes a definitive statement on their relative potency challenging. The data presented in this guide, alongside the detailed experimental protocols, provides a foundational understanding for researchers in the field. Further studies with direct comparisons are warranted to fully elucidate the comparative efficacy and clinical implications of these two important antiplatelet agents.

References

Evategrel versus ticagrelor: a comparative review of mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two P2Y12 receptor inhibitors: evategrel, an investigational thioether prodrug, and ticagrelor (B1683153), a widely used direct-acting antagonist. This comparison is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of their distinct pharmacological profiles, supported by available experimental data.

Introduction

This compound and ticagrelor both target the P2Y12 receptor, a crucial mediator of platelet activation and aggregation. However, they belong to different chemical classes and exhibit fundamentally different mechanisms of action, pharmacokinetics, and pharmacodynamics. Ticagrelor is a cyclopentyl-triazolo-pyrimidine that acts as a direct, reversible, and allosteric antagonist of the P2Y12 receptor. In contrast, this compound is a novel prodrug that is metabolically activated to the same active metabolite as clopidogrel (B1663587), but through a distinct enzymatic pathway that bypasses the cytochrome P450 (CYP) system.

Mechanism of Action

This compound: A Novel Prodrug Approach

This compound is a thioether prodrug that requires bioactivation to exert its antiplatelet effect. Unlike the thienopyridines clopidogrel and prasugrel, which depend on CYP enzymes for activation, this compound is converted to the active metabolite of clopidogrel, H4, through a one-step hydrolysis catalyzed by carboxylesterases[1]. This metabolic pathway is designed to overcome the limitations of clopidogrel, such as genetic polymorphisms in CYP2C19 that lead to variable antiplatelet response. The active metabolite, a reactive thiol, then irreversibly binds to the P2Y12 receptor, leading to sustained inhibition of platelet aggregation for the life of the platelet.

Ticagrelor: Direct and Reversible P2Y12 Inhibition

Ticagrelor is an orally active, direct-acting P2Y12 receptor antagonist[2][3]. It does not require metabolic activation to exert its effect. Ticagrelor and its major active metabolite, AR-C124910XX, bind reversibly to the P2Y12 receptor at a site distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, acting as allosteric antagonists[2]. This reversible binding leads to a more rapid onset and offset of action compared to irreversible inhibitors.

Pharmacokinetics

The pharmacokinetic profiles of this compound and ticagrelor reflect their different mechanisms of activation and action.

ParameterThis compoundTicagrelor
Activation Prodrug, requires one-step hydrolysis by carboxylesterases to the active metabolite (H4)[1].Active drug, does not require metabolic activation[2][3].
Metabolism Bypasses CYP enzyme system[1].Metabolized primarily by CYP3A4 to an active metabolite (AR-C124910XX)[2].
Onset of Action Rapid: ≤ 15 min for IV, ≤ 30 min for oral dosing[1].Rapid: Significant platelet inhibition within 30 minutes, with maximum effect around 2 hours[2].
Reversibility Irreversible binding of the active metabolite[1].Reversible binding[2].
Half-life Information on the half-life of the active metabolite is not readily available.Approximately 7 hours for ticagrelor and 9 hours for its active metabolite.

Pharmacodynamics: Inhibition of Platelet Aggregation (IPA)

The antiplatelet effects of this compound and ticagrelor have been assessed in clinical trials, primarily by measuring the inhibition of platelet aggregation (IPA).

Study/ParameterThis compoundTicagrelor
Phase I Trial Data A 2 mg oral dose achieves ~40% IPA, similar to 300 mg of clopidogrel. Higher doses can achieve ~100% IPA[1].In the ONSET/OFFSET study, a 180 mg loading dose resulted in 41% IPA at 30 minutes and 88% IPA at 2 hours[4][5].
Maximum IPA Reported to reach ~100% at the highest doses in Phase I trials[1].Mean maximum IPA of 88% after a 180 mg loading dose[2].
Variability Minimal interpersonal variation in IPA compared to clopidogrel[1].More consistent and potent platelet inhibition compared to clopidogrel.

Experimental Protocols

VerifyNow P2Y12 Assay

The VerifyNow P2Y12 assay is a point-of-care turbidimetric-based optical detection system used to measure platelet P2Y12 receptor blockade.

  • Principle: The assay measures platelet-induced aggregation as an increase in light transmittance. Fibrinogen-coated microbeads and a platelet agonist, ADP, are included in the assay. Activation of platelets by ADP leads to a conformational change in the GPIIb/IIIa receptors, which then bind to the fibrinogen-coated microbeads, causing aggregation. The assay also contains prostaglandin (B15479496) E1 (PGE1) to inhibit the P2Y1 receptor, making the assay specific for the P2Y12 receptor.

  • Procedure:

    • A whole blood sample is collected in a 3.2% sodium citrate (B86180) tube.

    • The blood sample is introduced into the VerifyNow P2Y12 assay cartridge.

    • The instrument measures the change in optical density as platelets aggregate.

    • Results are reported in P2Y12 Reaction Units (PRU). Lower PRU values indicate a higher level of platelet inhibition.

Light Transmittance Aggregometry (LTA)

LTA is considered the gold standard for in vitro assessment of platelet function.

  • Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Procedure:

    • Whole blood is collected in 3.2% sodium citrate.

    • PRP is prepared by centrifugation at a low speed (e.g., 150-200 g for 10-15 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.

    • The aggregometer is calibrated with PRP (0% transmittance) and PPP (100% transmittance).

    • PRP is placed in a cuvette with a stir bar at 37°C.

    • A platelet agonist, such as ADP (typically at a final concentration of 5-20 µM), is added to the PRP.

    • The change in light transmittance is recorded over time to generate an aggregation curve. The maximum aggregation is reported as a percentage.

Signaling and Activation Pathways

This compound Activation and P2Y12 Inhibition Pathway

Evategrel_Pathway cluster_activation Bioactivation cluster_inhibition P2Y12 Receptor Inhibition cluster_downstream Downstream Signaling This compound This compound (Prodrug) H4 Active Metabolite (H4) (Identical to Clopidogrel's Active Metabolite) This compound->H4 Carboxylesterases (One-step hydrolysis) P2Y12 P2Y12 Receptor H4->P2Y12 Irreversible Binding Gi Gi Protein Activation (Inhibited) P2Y12->Gi ADP ADP ADP->P2Y12 Blocked AC Adenylyl Cyclase (Activity Maintained) Gi->AC cAMP cAMP Levels (Maintained) AC->cAMP VASP VASP Phosphorylation (Maintained) cAMP->VASP Platelet_Activation Platelet Activation and Aggregation (Inhibited) VASP->Platelet_Activation Inhibition

Caption: this compound activation and mechanism of P2Y12 receptor inhibition.

Ticagrelor Direct P2Y12 Inhibition Pathway

Ticagrelor_Pathway cluster_inhibition Direct P2Y12 Receptor Inhibition cluster_downstream Downstream Signaling Ticagrelor Ticagrelor (Active Drug) P2Y12 P2Y12 Receptor Ticagrelor->P2Y12 Reversible, Allosteric Binding Gi Gi Protein Activation (Inhibited) P2Y12->Gi ADP ADP ADP->P2Y12 Blocked AC Adenylyl Cyclase (Activity Maintained) Gi->AC cAMP cAMP Levels (Maintained) AC->cAMP VASP VASP Phosphorylation (Maintained) cAMP->VASP Platelet_Activation Platelet Activation and Aggregation (Inhibited) VASP->Platelet_Activation Inhibition

Caption: Ticagrelor's direct and reversible mechanism of P2Y12 inhibition.

Conclusion

This compound and ticagrelor represent two distinct approaches to P2Y12 receptor inhibition. This compound's novel activation pathway, which avoids the CYP system, holds the potential for a more predictable antiplatelet effect compared to clopidogrel, with the benefit of irreversible binding. Ticagrelor, as a direct-acting and reversible inhibitor, offers a rapid onset and offset of action, which can be advantageous in certain clinical scenarios. The choice between these and other P2Y12 inhibitors will depend on the specific clinical context, patient characteristics, and the desired pharmacodynamic profile. Further clinical trials are needed to fully elucidate the comparative efficacy and safety of this compound against established antiplatelet agents like ticagrelor.

References

Comparative Safety Profile of P2Y12 Inhibitors: A Focus on Evategrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiplatelet therapy is continually evolving, with a focus on enhancing ischemic protection while minimizing bleeding risks. This guide provides a comparative safety analysis of the novel P2Y12 inhibitor, Evategrel, against established agents: clopidogrel (B1663587), prasugrel, and ticagrelor (B1683153). The information is curated to support research and development efforts in the field of cardiovascular therapeutics.

Introduction to this compound

This compound is an emerging P2Y12 receptor antagonist being developed for both intravenous and oral administration. It is designed as a thioether prodrug that undergoes a one-step hydrolysis by carboxylesterases to its active metabolite, which is the same active metabolite as clopidogrel (H4). This mechanism is intended to provide a more consistent antiplatelet effect and overcome the genetic and drug-drug interaction limitations associated with clopidogrel's CYP450-dependent activation.[1]

Comparative Analysis of Bleeding Events

A critical aspect of the safety profile of any antiplatelet agent is the risk of bleeding. While comprehensive, large-scale comparative data for this compound is still emerging, early clinical studies provide initial safety insights. In pilot and Phase I bridging trials involving 128 subjects, no significant bleeding events were reported with either single or multiple doses of this compound.[1]

For the established P2Y12 inhibitors, extensive clinical trial data have characterized their bleeding risks. The following table summarizes major bleeding events from pivotal clinical trials. It is important to note that bleeding definitions (e.g., TIMI, PLATO, BARC) can vary across trials, impacting the reported rates.

DrugTrialPatient PopulationBleeding DefinitionMajor Bleeding RateComparator (Clopidogrel) Rate
Prasugrel TRITON-TIMI 38ACS patients undergoing PCITIMI Major (Non-CABG)2.4%1.8%
Ticagrelor PLATOACS patientsPLATO Major11.6%11.2%
TIMI Major7.9%7.7%
Ticagrelor (60 mg) PEGASUS-TIMI 54Patients with prior MITIMI Major2.3%1.1% (Placebo)
Clopidogrel vs. Ticagrelor EUCLIDPatients with PADTIMI Major2.3% (overall)-

Other Adverse Events

Beyond bleeding, other adverse events are associated with P2Y12 inhibitors. Dyspnea is a known side effect of ticagrelor, with a higher incidence compared to clopidogrel. Early data on this compound have not highlighted any specific adverse events of concern, with the drug being reported as safe and well-tolerated in initial trials.[1]

Experimental Protocols

The assessment of safety in the cited clinical trials for clopidogrel, prasugrel, and ticagrelor involved rigorous monitoring and adjudication of adverse events, particularly bleeding.

General Methodology for Bleeding Event Assessment:

  • Event Reporting: All potential bleeding events were systematically recorded by investigators at study sites.

  • Bleeding Classification: Events were classified according to standardized bleeding definitions, such as TIMI (Thrombolysis in Myocardial Infarction), GUSTO (Global Use of Strategies to Open Occluded Coronary Arteries), and BARC (Bleeding Academic Research Consortium).[2][3][4][5][6][7] These definitions categorize bleeding based on severity, location, and clinical consequences (e.g., need for transfusion, drop in hemoglobin).

  • Adjudication: A blinded, independent Clinical Endpoint Committee (CEC) adjudicated all reported bleeding events to ensure consistent and unbiased classification across all treatment arms of the trial.

  • Data Analysis: The incidence of different categories of bleeding was compared between the treatment and comparator groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2Y12 signaling pathway and a generalized workflow for assessing the safety of P2Y12 inhibitors in a clinical trial setting.

P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_inhibitors P2Y12 Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP VASP_P ↓ VASP-P cAMP->VASP_P GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation This compound This compound (Active Metabolite) This compound->P2Y12 Irreversibly Binds Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Binds Prasugrel Prasugrel (Active Metabolite) Prasugrel->P2Y12 Irreversibly Binds Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds

Caption: P2Y12 receptor signaling pathway and mechanisms of inhibitor action.

Clinical_Trial_Safety_Workflow Patient_Enrollment Patient Enrollment (e.g., ACS patients) Randomization Randomization Patient_Enrollment->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator) Randomization->Treatment_B Follow_up Follow-up Period Treatment_A->Follow_up Treatment_B->Follow_up AE_Reporting Adverse Event Reporting (Including Bleeding) Follow_up->AE_Reporting Bleeding_Classification Bleeding Classification (TIMI, BARC, etc.) AE_Reporting->Bleeding_Classification Adjudication CEC Adjudication Bleeding_Classification->Adjudication Data_Analysis Statistical Analysis of Safety Endpoints Adjudication->Data_Analysis

Caption: Generalized workflow for safety assessment in a P2Y12 inhibitor clinical trial.

Conclusion

This compound shows promise as a novel P2Y12 inhibitor with a potentially favorable safety profile, as indicated by the absence of significant bleeding events in early clinical trials.[1] However, a definitive comparison with established agents like clopidogrel, prasugrel, and ticagrelor will require data from larger, well-controlled Phase II and III studies. The existing body of evidence for the comparator drugs highlights a trade-off between enhanced anti-ischemic efficacy and an increased risk of bleeding. As more data on this compound becomes available, a clearer picture of its relative safety and efficacy will emerge, informing its potential role in the management of cardiovascular diseases.

References

Comparative Analysis of Evategrel and Other P2Y12 Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis and Guide for Researchers and Drug Development Professionals

The landscape of antiplatelet therapy, a cornerstone in the management of atherothrombotic diseases, is continually evolving. P2Y12 receptor antagonists are central to this therapeutic class, with established agents such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) being widely utilized. A novel agent, Evategrel (also known as CG-0255), is emerging as a potential alternative, designed to address some of the limitations of its predecessors. This guide provides a comparative meta-analysis of clinical trial data for this compound and its key alternatives, offering a resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for all four drugs is the inhibition of the P2Y12 receptor on platelets, which plays a crucial role in platelet activation and aggregation. However, the pathways to achieving this inhibition differ significantly, particularly in the case of the prodrugs clopidogrel, prasugrel, and this compound.

Clopidogrel and Prasugrel: These are thienopyridine prodrugs that require hepatic cytochrome P450 (CYP) enzyme-mediated oxidation to be converted into their active metabolites. This reliance on CYP enzymes, particularly CYP2C19 for clopidogrel, can lead to significant inter-individual variability in response and potential drug-drug interactions.

This compound: As a novel thiol prodrug, this compound is designed to overcome the limitations of CYP-dependent activation. It is converted to its active metabolite, H4 (which is the same active metabolite as clopidogrel), through a rapid, one-step hydrolysis catalyzed by carboxylesterases.[1] This pathway is intended to provide a more consistent and predictable antiplatelet effect.

Ticagrelor: Unlike the thienopyridines and this compound, ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, meaning it does not require metabolic activation to exert its effect.

cluster_prodrugs Prodrug Activation cluster_direct Direct-Acting Clopidogrel Clopidogrel CYP450 Hepatic CYP450 Enzymes Clopidogrel->CYP450 Two-step oxidation Prasugrel Prasugrel Prasugrel->CYP450 One-step oxidation This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases One-step hydrolysis Active_Metabolite_CP Active_Metabolite_CP CYP450->Active_Metabolite_CP Active Metabolite (H4) Active_Metabolite_E Active_Metabolite_E Carboxylesterases->Active_Metabolite_E Active Metabolite (H4) P2Y12 P2Y12 Receptor Active_Metabolite_CP->P2Y12 Irreversible Inhibition Active_Metabolite_E->P2Y12 Irreversible Inhibition Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversible Inhibition Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Blocks ADP-induced activation

Figure 1: Mechanism of Action of P2Y12 Inhibitors.

Pharmacokinetics and Pharmacodynamics: A Comparative Overview

The differing activation pathways have a direct impact on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these drugs.

FeatureThis compound (CG-0255)ClopidogrelPrasugrelTicagrelor
Activation Prodrug (Carboxylesterase hydrolysis)Prodrug (CYP450 oxidation)Prodrug (CYP450 oxidation)Active Drug
Onset of Action Rapid (≤ 30 min oral, ≤ 15 min IV)[2]Slow (2-6 hours)Rapid (≤ 30 minutes)Rapid (≤ 30 minutes)
Variability Minimal inter-individual variation[2]High inter-individual variationLow inter-individual variationLow inter-individual variation
Reversibility IrreversibleIrreversibleIrreversibleReversible
Dosing Once daily (oral)[1]Once dailyOnce dailyTwice daily
Formulations Oral and Intravenous[1]OralOralOral

Clinical Efficacy: A Meta-Analysis of Key Outcomes

While large-scale clinical trial data for this compound is not yet publicly available, early-phase trials provide some initial insights into its efficacy, primarily through pharmacodynamic markers like Inhibition of Platelet Aggregation (IPA). For the established alternatives, a wealth of data from large, randomized controlled trials and subsequent meta-analyses allows for a robust comparison of clinical endpoints.

Pharmacodynamic Data from Early this compound Trials:

  • A 2 mg oral dose of this compound achieves an IPA of approximately 40%, which is comparable to a 300 mg loading dose of clopidogrel.[2]

  • Higher doses of this compound can achieve nearly 100% IPA.[2]

  • This compound demonstrates a faster onset of action and significantly less interpersonal variation in IPA compared to clopidogrel.[2]

Meta-Analysis of Clopidogrel, Prasugrel, and Ticagrelor in Acute Coronary Syndrome (ACS):

The following tables summarize the relative efficacy of clopidogrel, prasugrel, and ticagrelor based on a network meta-analysis of clinical trials in patients with ACS. The data is presented as Relative Risk (RR) or Odds Ratio (OR) with 95% Confidence Intervals (CI).

Major Adverse Cardiovascular Events (MACE)*

ComparisonRR/OR (95% CI)Significance
Prasugrel vs. Clopidogrel0.81 (0.73 - 0.90)Prasugrel is superior
Ticagrelor vs. Clopidogrel0.85 (0.77 - 0.93)Ticagrelor is superior
Prasugrel vs. Ticagrelor0.95 (0.84 - 1.08)No significant difference

*MACE is a composite endpoint typically including cardiovascular death, myocardial infarction, and stroke.

Myocardial Infarction (MI)

ComparisonRR/OR (95% CI)Significance
Prasugrel vs. Clopidogrel0.76 (0.67 - 0.85)Prasugrel is superior
Ticagrelor vs. Clopidogrel0.84 (0.75 - 0.95)Ticagrelor is superior
Prasugrel vs. Ticagrelor0.90 (0.76 - 1.06)No significant difference

Stent Thrombosis

ComparisonRR/OR (95% CI)Significance
Prasugrel vs. Clopidogrel0.52 (0.42 - 0.65)Prasugrel is superior
Ticagrelor vs. Clopidogrel0.73 (0.57 - 0.93)Ticagrelor is superior
Prasugrel vs. Ticagrelor0.71 (0.51 - 1.00)Trend towards superiority for Prasugrel

Safety Profile: Bleeding Risk

A critical consideration in antiplatelet therapy is the risk of bleeding. The more potent P2Y12 inhibitors, while offering greater efficacy in preventing thrombotic events, are often associated with a higher risk of bleeding complications.

Bleeding Events in Early this compound Trials:

  • In a study involving 128 subjects, no significant bleeding events were observed with single or multiple doses of this compound.[2]

Meta-Analysis of Bleeding Risk with Clopidogrel, Prasugrel, and Ticagrelor:

Major Bleeding (TIMI Criteria)

ComparisonRR/OR (95% CI)Significance
Prasugrel vs. Clopidogrel1.32 (1.08 - 1.62)Prasugrel has a higher risk
Ticagrelor vs. Clopidogrel1.16 (1.03 - 1.31)Ticagrelor has a higher risk
Prasugrel vs. Ticagrelor1.14 (0.93 - 1.39)No significant difference

Experimental Protocols

The assessment of antiplatelet drug efficacy in clinical trials relies on standardized laboratory methods to measure platelet function. The early trials of this compound utilized the VerifyNow P2Y12 assay.

VerifyNow P2Y12 Assay:

This is a point-of-care, whole-blood, turbidimetric-based optical detection assay. The principle involves fibrinogen-coated beads that aggregate in the presence of activated platelets. The assay uses ADP to stimulate platelets and prostaglandin (B15479496) E1 to inhibit the P2Y1 receptor, making it specific for the P2Y12 receptor pathway. The results are reported in P2Y12 Reaction Units (PRU).

cluster_workflow VerifyNow P2Y12 Assay Workflow Blood_Sample Whole Blood Sample Assay_Cartridge Assay Cartridge (Fibrinogen-coated beads, ADP, PGE1) Blood_Sample->Assay_Cartridge Platelet_Activation Platelet Activation (via P2Y12) Assay_Cartridge->Platelet_Activation Aggregation Aggregation of Fibrinogen-coated Beads Platelet_Activation->Aggregation Light_Transmittance Increased Light Transmittance Aggregation->Light_Transmittance PRU_Measurement Measurement in PRU Light_Transmittance->PRU_Measurement

Figure 2: Workflow of the VerifyNow P2Y12 Assay.

Light Transmission Aggregometry (LTA):

LTA is considered the gold-standard for in vitro assessment of platelet function. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist (e.g., ADP). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.

Conclusion

This compound presents a promising new option in the armamentarium of P2Y12 inhibitors. Its unique activation pathway, which bypasses the CYP450 system, has the potential to offer a more predictable and consistent antiplatelet effect with a lower risk of drug-drug interactions compared to clopidogrel. Early data suggests a rapid onset of action and potent platelet inhibition.

However, a comprehensive assessment of this compound's clinical efficacy and safety awaits the results of large-scale, randomized controlled trials. The extensive clinical data available for prasugrel and ticagrelor have established them as more potent alternatives to clopidogrel for high-risk patients, albeit with an increased bleeding risk. The choice between these agents is often a nuanced decision based on the individual patient's ischemic and bleeding risks.

As further data on this compound becomes available, its place in the clinical landscape will become clearer. Future head-to-head trials comparing this compound with the newer generation P2Y12 inhibitors will be crucial in defining its role in the management of patients with atherothrombotic diseases. Researchers and clinicians should remain attentive to the forthcoming results from the ongoing clinical development of this novel antiplatelet agent.

References

Evategrel: A Comparative Analysis of Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Evategrel's interaction with various purinergic receptors. While specific cross-reactivity data for this compound is not extensively available in the public domain, this document outlines the established mechanism of action of this compound and details the standard experimental protocols used to assess the selectivity of P2Y12 receptor antagonists. By understanding these methodologies, researchers can effectively evaluate the potential for off-target effects and the overall selectivity profile of this compound and similar compounds.

Introduction to this compound

This compound (also known as CG-0255) is an antiplatelet agent developed by Shanghai CureGene Pharmaceutical Co., Ltd.[1][2][3][4]. It functions as an antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation[1]. This compound is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, which then irreversibly binds to the P2Y12 receptor[1]. This mechanism of action is similar to other well-known thienopyridine antiplatelet drugs.

P2Y12 Receptor Signaling and Inhibition

The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) initiates a signaling cascade that leads to platelet aggregation and thrombus formation.

cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Maintains Phosphorylation of Platelet_Activation ↓ Platelet Activation ↓ Aggregation VASP_P->Platelet_Activation Inhibits Evategrel_Active This compound (Active Metabolite) Evategrel_Active->P2Y12_Receptor Irreversibly Blocks

P2Y12 receptor signaling pathway and inhibition by this compound.

Assessment of Cross-Reactivity with Other Purinergic Receptors

To ensure the safety and efficacy of a P2Y12 antagonist like this compound, it is crucial to evaluate its activity against other related purinergic receptors. These include other P2Y subtypes (e.g., P2Y1), P2X ion channels (e.g., P2X1), and adenosine receptors (e.g., A1, A2A). High selectivity for the P2Y12 receptor minimizes the potential for off-target side effects.

The following table illustrates how the comparative binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound's active metabolite would be presented. Note: The data below is hypothetical and serves as an example for illustrative purposes.

Receptor SubtypeLigand/AntagonistBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)Assay Type
P2Y12 This compound (Active Metabolite) [Data Not Available] [Data Not Available] Radioligand Binding / cAMP Assay
2-MeSADP (Agonist)1.2N/ARadioligand Binding
P2Y1 This compound (Active Metabolite) [Data Not Available] [Data Not Available] Radioligand Binding / Calcium Mobilization
MRS2500 (Antagonist)0.780.95Radioligand Binding / Platelet Aggregation
P2X1 This compound (Active Metabolite) [Data Not Available] [Data Not Available] Radioligand Binding / Calcium Mobilization
NF449 (Antagonist)~1.0~1.0Radioligand Binding / Calcium Mobilization
Adenosine A1 This compound (Active Metabolite) [Data Not Available] [Data Not Available] Radioligand Binding / cAMP Assay
DPCPX (Antagonist)0.51.2Radioligand Binding / cAMP Assay
Adenosine A2A This compound (Active Metabolite) [Data Not Available] [Data Not Available] Radioligand Binding / cAMP Assay
ZM241385 (Antagonist)0.20.8Radioligand Binding / cAMP Assay

Experimental Protocols for Cross-Reactivity Studies

The following are detailed methodologies for key experiments used to determine the selectivity profile of a compound like this compound against various purinergic receptors.

Radioligand Binding Assays

These assays measure the direct interaction of a compound with a specific receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for the target and off-target receptors.

  • Principle: A radiolabeled ligand with known high affinity for the receptor is used. The test compound is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the Ki can be calculated.

  • General Protocol:

    • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

    • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]MRS2279 for P2Y1) and varying concentrations of the test compound.

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

  • Objective: To determine the functional antagonist activity (IC50) of the test compound at Gq-coupled receptors (P2Y1) or ion channels (P2X1) that signal through calcium.

  • Principle: Activation of P2Y1 and P2X1 receptors leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

  • General Protocol:

    • Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).

    • Agonist Stimulation: A known agonist for the receptor (e.g., ADP for P2Y1, ATP for P2X1) is added to stimulate the receptor.

    • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured in real-time using a fluorescence plate reader.

    • Data Analysis: The inhibitory effect of the test compound on the agonist-induced calcium response is calculated to determine the IC50 value.

  • Objective: To determine the functional antagonist activity (IC50) of the test compound at Gi-coupled (P2Y12, A1) or Gs-coupled (A2A) receptors that modulate adenylyl cyclase activity.

  • Principle: P2Y12 and A1 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptor activation stimulates adenylyl cyclase, increasing cAMP levels. These changes can be quantified using various assay formats, such as HTRF or ELISA-based kits.

  • General Protocol:

    • Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

    • Agonist Stimulation: A known agonist for the receptor (e.g., ADP for P2Y12, adenosine for A1/A2A) is added. For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to create a measurable decrease upon agonist addition.

    • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescent reporter assay.

    • Data Analysis: The ability of the test compound to block the agonist-induced change in cAMP levels is used to calculate the IC50 value.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a drug candidate like this compound.

cluster_workflow Drug Selectivity Profiling Workflow Start Start: Test Compound Primary_Screen Primary Screen: Target Receptor (P2Y12) Start->Primary_Screen Binding_Assay Radioligand Binding Assay (Determine Ki) Primary_Screen->Binding_Assay Functional_Assay Functional Assay (Determine IC50) Primary_Screen->Functional_Assay Potent_Hit Potent Hit? Binding_Assay->Potent_Hit Functional_Assay->Potent_Hit Secondary_Screen Secondary Screen: Cross-Reactivity Panel Potent_Hit->Secondary_Screen Yes Stop Stop/Redesign Potent_Hit->Stop No P2Y_Family P2Y Receptors (P2Y1, etc.) Secondary_Screen->P2Y_Family P2X_Family P2X Receptors (P2X1, etc.) Secondary_Screen->P2X_Family Adenosine_Family Adenosine Receptors (A1, A2A, etc.) Secondary_Screen->Adenosine_Family Selectivity_Analysis Selectivity Analysis: Compare Ki / IC50 values P2Y_Family->Selectivity_Analysis P2X_Family->Selectivity_Analysis Adenosine_Family->Selectivity_Analysis Selective_Compound Selective? Selectivity_Analysis->Selective_Compound Lead_Candidate Lead Candidate Selective_Compound->Lead_Candidate Yes Selective_Compound->Stop No

Workflow for assessing drug selectivity against purinergic receptors.

Conclusion

This compound is a promising P2Y12 receptor antagonist for antiplatelet therapy. While specific public data on its cross-reactivity with other purinergic receptors is limited, the established experimental methodologies outlined in this guide provide a robust framework for such an evaluation. A thorough assessment of a compound's selectivity profile is paramount in drug development to ensure a favorable safety and efficacy profile. As more data on this compound becomes available, a direct comparison will be essential for positioning it within the landscape of P2Y12-targeted therapies.

References

Benchmarking Evategrel's Onset of Action Against Cangrelor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antiplatelet therapies, the speed at which a P2Y12 inhibitor can achieve platelet inhibition is critical, particularly in acute coronary syndromes (ACS) and periprocedaneous coronary intervention (PCI) settings. This guide provides a comparative analysis of the onset of action for two intravenous P2Y12 inhibitors: Evategrel, a novel thioether prodrug, and Cangrelor (B105443), an established non-thienopyridine adenosine (B11128) triphosphate (ATP) analog. This comparison is based on available clinical trial data to inform research and drug development professionals.

Executive Summary

This compound and Cangrelor are both rapid-acting intravenous P2Y12 inhibitors. Available data indicates that Cangrelor has a near-immediate onset of action, achieving significant platelet inhibition within minutes. This compound also demonstrates a rapid onset, with significant effects observed within 15 minutes of intravenous administration. While a direct head-to-head pilot study has been conducted, detailed comparative results are not yet publicly available.

Quantitative Data Summary

The following table summarizes the key pharmacodynamic parameters related to the onset of action for intravenous this compound and Cangrelor.

ParameterThis compound (Intravenous)Cangrelor (Intravenous)
Time to Onset of Action ≤ 15 minutes[1]Within 2 minutes[2]
Time to Peak Platelet Inhibition Information not publicly availableWithin minutes of administration[2]
Method of Measurement Inhibition of Platelet Aggregation (IPA) via VerifyNow assay[1]P2Y12 Reaction Units (PRU) via VerifyNow P2Y12 testing; Light Transmittance Aggregometry[2]

Mechanism of Action and Signaling Pathway

Both this compound and Cangrelor target the P2Y12 receptor on platelets, a key mediator of platelet activation and aggregation. By blocking this receptor, they inhibit the downstream signaling cascade that leads to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptors, thereby preventing fibrinogen binding and platelet aggregation.

cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GPIIbIIIa_inactive Inactive GPIIb/IIIa Gi->GPIIbIIIa_inactive leads to activation cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation cAMP->VASP VASP->GPIIbIIIa_inactive maintains inactive state GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation This compound This compound (Active Metabolite) This compound->P2Y12 Cangrelor Cangrelor Cangrelor->P2Y12

P2Y12 Receptor Signaling Pathway and Inhibition by this compound and Cangrelor.

Experimental Protocols

This compound: Pilot Intravenous Study

While the full protocol of the head-to-head comparative study is not publicly available, a summary of the methodology from a pilot trial has been described[1].

  • Study Design : A pilot study in healthy volunteers was conducted to assess the safety, pharmacokinetics, and pharmacodynamics of intravenous this compound. Cangrelor was used as a comparator[1].

  • Administration : this compound was administered as an intravenous bolus on day 1[1].

  • Pharmacodynamic Assessment :

    • Method : Inhibition of Platelet Aggregation (IPA) was measured using the VerifyNow P2Y12 assay[1].

    • Time Points : The onset of action was determined to be within 15 minutes of administration[1]. Specific time points for measurement post-bolus have not been detailed in the available literature.

Cangrelor: CHAMPION PHOENIX Trial Platelet Function Substudy

The CHAMPION (Cangrelor versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition) program, including the CHAMPION PHOENIX trial, provided extensive pharmacodynamic data for cangrelor[3][4].

  • Study Design : The CHAMPION PHOENIX trial was a randomized, double-blind, placebo-controlled trial. A prespecified platelet function substudy was included to assess the pharmacodynamic effects of cangrelor[3][4].

  • Administration : Cangrelor was administered as a 30 µg/kg intravenous bolus followed by a 4 µg/kg/min infusion for at least two hours or the duration of the PCI, whichever was longer[5].

  • Pharmacodynamic Assessment :

    • Method : Platelet reactivity was primarily assessed using the VerifyNow P2Y12 assay, which measures P2Y12 Reaction Units (PRU). Light Transmittance Aggregometry (LTA) was also used[2].

    • Time Points : Platelet function was assessed at baseline (pre-drug administration) and at multiple time points during and after the infusion to characterize the onset and offset of action[2]. The rapid onset was observed within minutes of the bolus administration[2].

cluster_this compound This compound IV Pilot Study Workflow cluster_cangrelor Cangrelor CHAMPION PHOENIX Substudy Workflow E_Start Healthy Volunteer Enrollment E_Admin IV Bolus Administration of this compound E_Start->E_Admin E_Sample Blood Sampling E_Admin->E_Sample E_Assay VerifyNow P2Y12 Assay (IPA Measurement) E_Sample->E_Assay E_End Onset of Action (≤ 15 min) E_Assay->E_End C_Start Patient Enrollment (PCI Candidates) C_Baseline Baseline Blood Sample C_Start->C_Baseline C_Admin IV Bolus + Infusion of Cangrelor C_Baseline->C_Admin C_Sample Serial Blood Sampling C_Admin->C_Sample C_Assay VerifyNow P2Y12 Assay (PRU Measurement) C_Sample->C_Assay C_End Onset of Action (within 2 min) C_Assay->C_End

Experimental Workflows for Assessing Onset of Action.

Discussion and Conclusion

Both this compound and Cangrelor demonstrate a rapid onset of platelet inhibition, a crucial attribute for intravenous antiplatelet agents used in the acute setting. Cangrelor's onset of action is exceptionally fast, occurring within two minutes of administration. This compound also shows a swift onset, with significant platelet inhibition achieved within 15 minutes.

For researchers and drug development professionals, the key takeaway is that both agents are rapid-acting intravenous P2Y12 inhibitors. The choice between such agents in a clinical or research setting may depend on other factors such as half-life, reversibility, and specific patient populations. Further publication of direct comparative studies will be invaluable in delineating the subtle but potentially significant differences in their pharmacodynamic profiles.

References

Comparative Efficacy of Ticagrelor in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Ticagrelor, a P2Y12 receptor antagonist, against other common antiplatelet agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its efficacy across various patient demographics, supported by clinical trial data and experimental protocols.

Mechanism of Action and Signaling Pathway

Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel, which are prodrugs requiring metabolic activation, Ticagrelor and its active metabolite directly bind to the P2Y12 receptor on platelets. This binding prevents ADP from inducing P2Y12-mediated Gαi protein activation, which in turn inhibits the adenylyl cyclase enzyme. The resulting decrease in intracellular cyclic AMP (cAMP) levels leads to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately suppressing platelet activation and aggregation.

cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds G_protein Gi Protein Activation P2Y12->G_protein Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Binds reversibly AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC VASP_P VASP-P cAMP->VASP_P Promotes phosphorylation VASP VASP VASP->VASP_P Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibits

Figure 1: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.

Comparative Clinical Efficacy

The efficacy of Ticagrelor has been extensively evaluated in numerous clinical trials, most notably the PLATO (Platelet Inhibition and Patient Outcomes) study. The data below compares Ticagrelor with Clopidogrel in patients with Acute Coronary Syndrome (ACS).

Table 1: Key Efficacy and Safety Outcomes in ACS Patients (PLATO Trial) | Clinical Endpoint | Ticagrelor (N=9333) | Clopidogrel (N=9291) | Hazard Ratio (95% CI) | P-value | | :--- | :--- | :--- | :--- | :--- | | Primary Efficacy Endpoint | | CV Death, MI, or Stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 | | Myocardial Infarction (MI) | 5.8% | 6.9% | 0.84 (0.75-0.95) | 0.005 | | Stent Thrombosis (Definite) | 1.3% | 1.9% | 0.67 (0.50-0.91) | 0.009 | | Primary Safety Endpoint | | Major Bleeding (PLATO criteria) | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 | | Non-CABG Major Bleeding | 4.5% | 3.8% | 1.19 (1.02-1.38) | 0.03 | | Fatal Intracranial Bleeding | 0.1% | 0.01% | - | 0.19 |

Data sourced from the PLATO (Platelet Inhibition and Patient Outcomes) trial results.

Performance in Specific Patient Populations

The benefits of Ticagrelor have been studied in various subgroups, demonstrating consistent efficacy.

Table 2: Ticagrelor Efficacy in Key Patient Subgroups (vs. Clopidogrel)

Patient Subgroup Primary Endpoint Hazard Ratio (95% CI) Key Findings
Diabetes Mellitus 0.88 (0.76-1.01) Consistent reduction in ischemic events, with a pronounced benefit in this high-risk group.
Chronic Kidney Disease (CKD) 0.81 (0.67-0.98) Efficacy maintained in patients with moderate CKD, though bleeding risk requires careful monitoring.
Elderly (≥75 years) 0.90 (0.75-1.07) Benefit observed, but caution is advised due to a higher absolute risk of bleeding events in this population.

| History of Stroke/TIA | 1.09 (0.75-1.58) | Use is generally contraindicated in patients with a history of ischemic stroke due to bleeding risks. |

Experimental Protocols for Platelet Function Testing

The assessment of antiplatelet drug efficacy relies on standardized laboratory methods to measure platelet reactivity.

4.1 Light Transmission Aggregometry (LTA)

  • Principle: LTA is considered the gold-standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Methodology:

    • Sample Preparation: Whole blood is collected in sodium citrate (B86180) tubes. Platelet-rich plasma (PRP) is separated by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes).

    • Assay: PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

    • Agonist Addition: A platelet agonist, such as ADP (typically 5-20 µM), is added to the PRP to induce aggregation.

    • Measurement: The change in light transmission is recorded over time (typically 5-10 minutes) to determine the maximum platelet aggregation (MPA). The degree of inhibition by the drug is calculated relative to a baseline measurement.

4.2 VerifyNow P2Y12 Assay

  • Principle: A point-of-care, whole-blood assay that measures P2Y12 receptor blockade based on the agglutination of fibrinogen-coated beads.

  • Methodology:

    • Sample Collection: Whole blood is collected in a proprietary Greiner Bio-One tube.

    • Assay Cartridge: The blood sample is added to a cartridge containing ADP and prostaglandin (B15479496) E1 (PGE1). PGE1 enhances the ADP response.

    • Measurement: The instrument measures the change in light transmittance and reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

cluster_workflow Comparative Platelet Function Testing Workflow Patient Patient Cohort (e.g., ACS Patients) Randomization Randomization Patient->Randomization Group_A Group A (Ticagrelor) Randomization->Group_A Arm 1 Group_B Group B (Clopidogrel) Randomization->Group_B Arm 2 Blood_Sample_A Blood Sample Collection (Time points: 2h, 24h, 30d) Group_A->Blood_Sample_A Blood_Sample_B Blood Sample Collection (Time points: 2h, 24h, 30d) Group_B->Blood_Sample_B LTA Light Transmission Aggregometry (LTA) Blood_Sample_A->LTA VerifyNow VerifyNow P2Y12 Assay Blood_Sample_A->VerifyNow Blood_Sample_B->LTA Blood_Sample_B->VerifyNow Data_Analysis Data Analysis (Compare MPA and PRU) LTA->Data_Analysis VerifyNow->Data_Analysis

Figure 2: Experimental Workflow for Comparing Antiplatelet Agents.

Logical Framework for Clinical Outcome Comparison

The evaluation of Ticagrelor versus an alternative like Clopidogrel involves a hierarchical assessment of clinical outcomes, balancing the desired reduction in ischemic events against the inherent risk of bleeding.

cluster_logic Logical Comparison of Clinical Outcomes P Patient Population (e.g., Acute Coronary Syndrome) T Treatment: Ticagrelor P->T C Treatment: Clopidogrel P->C Efficacy Efficacy Outcomes (e.g., MACE, MI, Stent Thrombosis) T->Efficacy Safety Safety Outcomes (e.g., Major Bleeding) T->Safety C->Efficacy C->Safety Net_Benefit Net Clinical Benefit (Efficacy vs. Safety) Efficacy->Net_Benefit Ischemic Risk Reduction Safety->Net_Benefit Bleeding Risk Increase

Figure 3: Logical Framework for Evaluating Net Clinical Benefit.

Safety Operating Guide

Navigating the Final Frontier of Drug Development: A Guide to the Proper Disposal of Evategrel

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists tirelessly work to advance medical innovation, the proper handling and disposal of investigational drugs like Evategrel are paramount to ensuring safety and environmental protection. This guide provides essential, step-by-step procedures for the disposal of this compound, a P2Y12 receptor antagonist currently in clinical development. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive approach based on established guidelines for investigational pharmaceutical waste management, adhering to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Core Principles of Investigational Drug Disposal

The disposal of any investigational medication must align with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any sponsoring industry standards. The primary goal is to prevent environmental contamination and ensure that unused medications do not fall into the wrong hands.

Step 1: Waste Characterization - Is this compound a Hazardous Waste?

The crucial first step is to determine if this compound is classified as a hazardous waste. This determination dictates the entire disposal pathway. Since the specific properties of this compound are not detailed in public documents, a conservative approach is recommended.

Consult Key Resources:

  • Safety Data Sheet (SDS): If an SDS is available from the manufacturer (Shanghai CureGene Pharmaceutical Co., Ltd.), it will provide explicit disposal instructions.

  • Environmental Health and Safety (EHS): Your institution's EHS department is a critical resource for classifying pharmaceutical waste according to federal and state regulations.

General Classification Criteria: A pharmaceutical waste is generally considered hazardous if it meets one or more of the following characteristics as defined by the EPA:

  • P-listed or U-listed: These lists include chemicals deemed acutely hazardous (P-list) or toxic (U-list).

  • Characteristic Wastes: The waste exhibits ignitability, corrosivity, reactivity, or toxicity.

  • State-Specific Regulations: Some states have more stringent regulations than the EPA.

Without a specific SDS, it is prudent to handle this compound as a potentially hazardous waste until a definitive classification is made.

Step 2: Segregation and Storage of this compound Waste

Proper segregation of pharmaceutical waste is critical to ensure safe handling and compliant disposal.

Waste StreamContainer TypeStorage Location
Non-Hazardous this compound Waste Red biohazard-chemotoxic containersDesignated and secure waste accumulation area
Hazardous this compound Waste White, screw-top hazardous waste containersSecure, designated 90-day storage facility for hazardous waste
Empty Containers (Non-Hazardous) Regular trash (if no Protected Patient Information - PPI)General waste receptacles
Empty Containers (with PPI) Red biohazard-chemotoxic containersSecure waste accumulation area

This data is compiled from general best practices for pharmaceutical waste management.

Step 3: Disposal Procedures

The disposal method for this compound will depend on its classification as hazardous or non-hazardous.

Scenario A: this compound is Determined to be Non-Hazardous

  • Segregation: Place unused or partially used vials, as well as any contaminated materials (e.g., gloves, wipes), into a designated red biohazard-chemotoxic container.

  • Collection: Arrange for collection by your institution's approved biohazard waste vendor (e.g., Stericycle).

  • Treatment: The waste will be transported to a licensed facility for incineration.

Scenario B: this compound is Determined to be Hazardous (or as a Precaution)

  • Segregation: Place all this compound waste, including full, partially full, and empty containers, into a designated white, screw-top hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste" and include any other required information per your institution's EHS guidelines.

  • Collection: Contact your institution's EHS department to arrange for the pickup of the hazardous waste. An environmental professional will transport the container to a 90-day storage facility.

  • Transportation and Destruction: The EHS department will coordinate with an approved environmental management vendor for the transportation of the waste to a permitted hazardous waste incineration facility.

  • Documentation: A certificate of destruction will be provided by the vendor and should be retained for a minimum of three years.

Experimental Protocols: Not Applicable

The provided information focuses on disposal procedures and does not contain experimental protocols for laboratory analysis.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Evategrel_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Waste Classification cluster_2 Disposal Pathways start Begin this compound Disposal Process sds Obtain and Review This compound SDS start->sds ehs Consult with Environmental Health & Safety (EHS) sds->ehs classify Is this compound a Hazardous Waste? ehs->classify non_hazardous Segregate in Red Biohazard Container classify->non_hazardous No hazardous Segregate in White Hazardous Waste Container classify->hazardous Yes / Unknown incineration_nh Transport for Non-Hazardous Incineration non_hazardous->incineration_nh incineration_h Transport for Hazardous Waste Incineration hazardous->incineration_h documentation Receive and File Certificate of Destruction incineration_nh->documentation incineration_h->documentation

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

Essential Safety and Logistical Information for Handling Evategrel

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure during the handling of potent compounds.[2][3][4] A multi-layered approach to PPE is recommended.[5][6]

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for high-risk activities with potential for aerosol generation. Can offer high Assigned Protection Factors (APFs).[5]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[5]
Disposable Respirators (e.g., N95)Suitable for low-risk activities only; not recommended as primary protection for potent compounds.[5]
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves.[5][6][7] The outer glove should be changed immediately upon contamination.[5]
Body Protection Disposable CoverallsMade from materials like Tyvek or microporous film to protect against splashes and dust.[5]
Lab CoatA dedicated, disposable or professionally laundered lab coat should be worn.[5]
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[5][7]
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting.[5][7]

Operational and Disposal Plans

A systematic approach is essential for safely handling potent compounds from preparation to disposal.

Operational Workflow for Handling Potent Compounds

Safe Handling Workflow for Potent Compounds cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate & Restrict Handling Area waste_setup Prepare Labeled Waste Containers ppe_don Don Required PPE in Anteroom weighing Weighing & Aliquoting (Closed System) ppe_don->weighing solution_prep Solution Preparation (Minimize Splashing) decon Decontaminate Surfaces & Equipment solution_prep->decon ppe_doff Doff PPE in Designated Area disposal Dispose of Waste in Sealed Containers spill Spill Management (Use Spill Kit, Dispose as Hazardous Waste)

Caption: Workflow for safe handling of potent compounds.

Procedural Steps:

  • Preparation:

    • All handling of the potent compound must occur in a designated and restricted area such as a certified chemical fume hood or glove box.[5]

    • Prepare and clearly label sealed waste containers for solid, liquid, and sharp waste that will be generated.[5]

    • Don all required PPE in the correct order in a designated clean area before entering the handling zone.[5]

  • Handling:

    • When possible, use a closed system for weighing and transferring the compound to minimize dust generation.[5]

    • During solution preparation, add the solvent to the solid slowly to prevent splashing and keep containers covered.[5]

  • Spill Management:

    • In case of a spill, immediately alert others.[5]

    • Use a pre-prepared spill kit appropriate for chemical hazards, working from the outside of the spill inward.[5]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[5]

  • Decontamination and Disposal:

    • Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[5]

    • Remove PPE in a designated doffing area to avoid self-contamination.[5]

    • Dispose of all single-use PPE and other contaminated materials in the appropriate hazardous waste containers.[5]

Experimental Protocols

Detailed experimental protocols involving Evategrel are not publicly available. For potent compounds where toxicological data is limited, a default categorization for safe handling is often applied.[3][8]

General Categorization for Handling Potent Compounds

CategoryOccupational Exposure Limit (OEL)Handling Guidelines
Category 1 ≥ 500 µg/m³General laboratory practices with local ventilation for larger quantities.[3][8]
Category 2 10 - 500 µg/m³Ventilation control (e.g., ventilated balance enclosure, laminar flow hood) is required.[8]
Category 3 0.03 - 10 µg/m³Higher level of containment needed, such as a fume hood.[8] Recommended as the default for compounds with limited data.[3]
Category 4 < 0.03 µg/m³Isolation technology (e.g., glove box) is necessary for handling.[8]

Without specific data for this compound, it is prudent to handle it under Category 3 conditions as a default precaution.[3] This requires the use of engineering controls like a chemical fume hood as the primary means of containment, supplemented by the rigorous use of PPE.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.